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Foundational

The Structural Dynamics and Catalytic Applications of (1R,5R,6R)-Spiro[4.4]nonane-1,6-diamine: A Comprehensive Technical Guide

Executive Summary In the landscape of modern synthetic chemistry and drug development, the rational design of chiral scaffolds is paramount. (1R,5R,6R)-Spiro[4.4]nonane-1,6-diamine represents a highly privileged, C2-symm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern synthetic chemistry and drug development, the rational design of chiral scaffolds is paramount. (1R,5R,6R)-Spiro[4.4]nonane-1,6-diamine represents a highly privileged, C2-symmetric chiral framework. By leveraging the orthogonal arrangement of its two fused cyclopentane rings, this spirocyclic diamine imparts exceptional steric rigidity, effectively minimizing the number of possible conformational states in transition metal complexes. This whitepaper explores the stereochemical foundations, step-by-step synthetic methodologies, and advanced applications of this spiro diamine, ranging from asymmetric catalysis to next-generation metallodrugs.

Structural and Stereochemical Foundations

The defining architectural feature of the spiro[4.4]nonane backbone is the fusion of two five-membered carbocyclic rings at a single quaternary spiro carbon atom (C5)[1]. This structural motif forces the two rings into mutually perpendicular planes, creating a highly rigid, three-dimensional environment that is essential for chiral induction[1][2].

In the specific enantiomer (1R,5R,6R)-spiro[4.4]nonane-1,6-diamine, the primary amine groups are located at the C1 and C6 positions. The stereocenter at C5 is dictated by the relative configuration of the rings, while the C1 and C6 stereocenters dictate the spatial orientation of the coordinating nitrogen atoms. The C2-symmetry of this molecule is its most critical asset: during catalysis, it drastically reduces the number of competing diastereomeric transition states, which is the primary thermodynamic driver for achieving high enantiomeric excess (ee) in asymmetric transformations[1][3].

Stereochem Spiro Spiro[4.4]nonane Core (Orthogonal Rings) C5 C5 Spiro Atom (Quaternary Center) Spiro->C5 Fused at C1C6 C1 & C6 Amines (C2-Symmetry) Spiro->C1C6 Substituted at Rigidity Conformational Rigidity (Enhanced Selectivity) C5->Rigidity Induces C1C6->Rigidity Synergizes with

Fig 1. Structural hierarchy and causal relationship of the spiro[4.4]nonane diamine scaffold.

Synthetic Methodology: From Dione to Chiral Diamine

As a Senior Application Scientist, I emphasize that the synthesis of this chiral diamine must be approached with strict stereochemical control. The most robust route involves the initial construction of the spirocyclic core via an intramolecular Dieckmann condensation of diethyl 2,2'-(cyclopentane-1,1-diyl)diacetate, yielding the achiral precursor spiro[4.4]nonane-1,6-dione[4].

To achieve the specific (1R,5R,6R) configuration, we utilize a stereospecific double Walden inversion strategy starting from the resolved (1S,5R,6S)-diol[5].

Protocol: Stereospecific Synthesis of (1R,5R,6R)-Spiro[4.4]nonane-1,6-diamine

This protocol is a self-validating system; the successful progression of each step is chemically dependent on the precise stereochemical outcome of the previous one.

  • Step 1: Mesylation of the Diol

    • Procedure: Dissolve (1S,5R,6S)-spiro[4.4]nonane-1,6-diol in anhydrous dichloromethane (DCM). Add triethylamine (TEA) (2.5 eq) and cool the reaction vessel to 0 °C. Dropwise add methanesulfonyl chloride (MsCl) (2.2 eq). Stir for 2 hours.

    • Causality: Hydroxyl groups are poor leaving groups. Conversion to mesylates activates the C1 and C6 positions for subsequent nucleophilic attack while strictly preserving the existing (1S,6S) stereocenters during this transformation.

  • Step 2: Azidation via Double Walden Inversion

    • Procedure: Isolate the dimesylate and dissolve it in N,N-Dimethylformamide (DMF). Add an excess of sodium azide (NaN3) (4.0 eq) and heat to 80 °C for 12 hours. Extract with ether and wash with brine.

    • Causality: The azide anion acts as a strong nucleophile, executing a backside SN2 attack at both C1 and C6. This concerted mechanism forces a Walden inversion at both centers, cleanly converting the (1S,6S) configuration into the target (1R,6R) configuration[5]. The C5 spiro center remains unaffected due to steric shielding.

  • Step 3: Catalytic Hydrogenation

    • Procedure: Transfer the resulting (1R,5R,6R)-1,6-diazidospiro[4.4]nonane to a high-pressure reactor with methanol and 10% Pd/C catalyst (0.05 eq). Purge with H2 and stir under 1 atm of hydrogen gas at room temperature until hydrogen uptake ceases. Filter through Celite.

    • Causality: Palladium-catalyzed hydrogenation selectively reduces the azide groups to primary amines. The mild, room-temperature conditions prevent any epimerization or ring-opening, yielding the pure (1R,5R,6R)-spiro[4.4]nonane-1,6-diamine[5].

Coordination Chemistry and Catalytic Applications

The (1R,5R,6R)-spiro[4.4]nonane-1,6-diamine is a highly versatile precursor for "privileged" chiral ligands[2]. A landmark application developed by Chan and colleagues involves the synthesis of SpiroNP , a spiro bisphosphinamidite ligand[3][5]. By lithiating the diamine and reacting it with chlorodiphenylphosphine (Ph2PCl), the resulting SpiroNP ligand exhibits remarkable enantio-induction capabilities[5].

When coordinated to Rhodium (Rh) or Ruthenium (Ru), the rigid spiro backbone projects the diphenylphosphine groups into a highly defined chiral pocket. In Rh-catalyzed asymmetric hydrogenation of dehydroamino acids, this translates to near-perfect enantioselectivities (>99% ee) due to the complete suppression of alternative substrate-binding modes[3][5].

CatalyticCycle Precat Rh-SpiroNP Precatalyst (C2-Symmetric) Active Active Rh-H2 Complex (Chiral Pocket Formed) Precat->Active + H2 Coord Substrate Coordination (Dehydroamino Acid) Active->Coord + Substrate Insertion Migratory Insertion (Stereo-determining Step) Coord->Insertion Hydride Transfer Product Enantiopure Product (>99% ee) Insertion->Product Reductive Elimination Product->Active Catalyst Regeneration

Fig 2. Catalytic cycle of Rh-SpiroNP in asymmetric hydrogenation.

Emerging Applications in Medicinal Chemistry

Beyond industrial catalysis, the spiro[4.4]nonane-1,6-diamine scaffold is making significant inroads into oncology. Researchers have utilized the diamine as a bidentate carrier ligand in tetravalent platinum (Pt(IV)) complexes to overcome cisplatin resistance[6].

For instance, the complex dichloromalonato((1S,5S,6S)-spiro[4.4]nonane-1,6-diamine)platinum(IV) demonstrates potent antitumor activity against human lung, gastric, and prostate cancer cell lines[6].

Mechanistic Rationale : Pt(IV) complexes are kinetically inert prodrugs. The bulky, lipophilic spiro[4.4]nonane ligand enhances cellular uptake compared to classical cisplatin. Once inside the hypoxic and reducing environment of the tumor cell (which is rich in glutathione and ascorbic acid), the Pt(IV) center is reduced to the active Pt(II) species. This reduction releases the axial ligands, allowing the highly reactive Pt(II)-spiro diamine core to cross-link DNA, thereby inducing apoptosis while minimizing off-target systemic toxicity[6].

Quantitative Data Summary

The following table synthesizes the critical physicochemical and performance metrics of the spiro diamine and its derivatives:

Parameter / PropertyValue / DescriptionScientific & Clinical Significance
Chemical Formula C9H18N2Low molecular weight enables high atom economy in ligand design.
Symmetry Group C2-SymmetricHalves the number of competing diastereomeric transition states.
Precursor Synthesis Intramolecular DieckmannEfficient cyclization to form the rigid spiro[4.4]nonane core[4].
Stereochemical Yield >99% ee (via Walden Inversion)Complete stereocontrol ensures uniform catalytic behavior[5].
Catalytic Performance >99% ee (Rh-SpiroNP)Benchmark enantioselectivity in asymmetric hydrogenation[3].
Oncological Efficacy High cytotoxicity (Pt(IV) complex)Overcomes cisplatin resistance via enhanced lipophilicity and prodrug activation[6].

References

  • Design and Synthesis of Chiral Spiro Ligands Source: SciSpace URL
  • Chiral ligands designed in China Source: National Science Review - Oxford Academic URL
  • Tetravalent platinum complex and pharmaceutical composition containing same (EP2743252A1)
  • Synthesis of Tunable Diamine Ligands with Spiro Indane-2,2′-pyrrolidine Backbone and Their Applications in Enantioselective Henry Reaction Source: The Journal of Organic Chemistry - ACS Publications URL
  • Spiro[4.
  • Design and Synthesis of Chiral Spiro Ligands (SpiroNP Synthesis)

Sources

Exploratory

An In-depth Technical Guide to (1R,6R)-Spiro[4.4]nonane-1,6-diamine: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physical and chemical properties of the chiral diamine, (1R,6R)-Spiro[4.4]nonane-1,6-diamine....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the chiral diamine, (1R,6R)-Spiro[4.4]nonane-1,6-diamine. As a C2-symmetric spirocyclic compound, it holds significant potential as a chiral ligand and building block in asymmetric synthesis, a field of critical importance in drug discovery and development. This document is structured to provide both theoretical understanding and practical insights for researchers working with or considering the use of this molecule.

Molecular Structure and Stereochemistry

(1R,6R)-Spiro[4.4]nonane-1,6-diamine possesses a unique and rigid three-dimensional structure. The spirocyclic core, consisting of two fused five-membered rings, imparts significant conformational rigidity. The (1R,6R) stereochemistry dictates the specific spatial orientation of the two amino groups, making it a C2-symmetric molecule. This symmetry is a highly desirable feature in chiral ligands for asymmetric catalysis, as it can simplify the analysis of transition states and often leads to higher enantioselectivities in chemical reactions.

The structural rigidity and defined stereochemistry of (1R,6R)-Spiro[4.4]nonane-1,6-diamine make it an attractive scaffold for the synthesis of novel therapeutics and functional materials. Spirocyclic frameworks are of increasing interest in drug discovery due to their ability to present substituents in well-defined vectors, which can enhance binding affinity and selectivity for biological targets.

Caption: 2D Representation of (1R,6R)-Spiro[4.4]nonane-1,6-diamine.

Physicochemical Properties

While specific experimental data for (1R,6R)-Spiro[4.4]nonane-1,6-diamine is not extensively reported in publicly available literature, the following table summarizes its known and predicted properties.

PropertyValueSource/Comment
Molecular Formula C₉H₁₈N₂[1]
Molecular Weight 154.26 g/mol [1]
CAS Number 201405-82-5 (for the unspecified stereoisomer)[1]
Appearance Expected to be a colorless to pale yellow solid or a high-boiling point liquid.Based on similar aliphatic diamines.
Melting Point Not reported. Experimental determination is recommended.
Boiling Point Not reported. Expected to be high due to hydrogen bonding capabilities.
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in nonpolar solvents and water is anticipated.
Optical Rotation Not reported. A non-zero specific rotation is expected due to its chirality. Experimental measurement is necessary to confirm the enantiomeric purity.

Spectroscopic and Analytical Characterization

The identity and purity of (1R,6R)-Spiro[4.4]nonane-1,6-diamine can be confirmed through standard spectroscopic techniques. The following are the expected spectral features:

¹H NMR Spectroscopy:

  • N-H Protons: A broad singlet or multiple peaks in the range of 1.5-3.0 ppm, which may exchange upon addition of D₂O.

  • C-H Protons adjacent to Amino Groups: Resonances in the range of 2.5-3.5 ppm.

  • Aliphatic C-H Protons: A complex series of multiplets in the range of 1.2-2.2 ppm.

¹³C NMR Spectroscopy:

  • Carbons bonded to Nitrogen: Chemical shifts in the range of 40-60 ppm.

  • Spiro Carbon: A quaternary carbon signal in the range of 50-70 ppm.

  • Aliphatic Carbons: Signals in the range of 20-40 ppm.

Infrared (IR) Spectroscopy:

  • N-H Stretching: A characteristic broad absorption band in the region of 3300-3500 cm⁻¹, indicative of the primary amine groups.

  • C-H Stretching: Absorptions in the range of 2850-2960 cm⁻¹.

  • N-H Bending: A peak around 1600 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): Expected at m/z = 154.

  • Fragmentation Pattern: Characteristic losses of amino and alkyl fragments.

Synthesis and Handling

A plausible synthetic route to (1R,6R)-Spiro[4.4]nonane-1,6-diamine starts from the commercially available spiro[4.4]nonane-1,6-dione. The synthesis involves the stereoselective reduction of the dione to the diol, followed by resolution of the enantiomers and subsequent conversion of the hydroxyl groups to amino groups.

G cluster_0 Synthetic Workflow start Spiro[4.4]nonane-1,6-dione step1 Reduction (e.g., NaBH4, LiAlH4) start->step1 intermediate1 (rac)-Spiro[4.4]nonane-1,6-diol step1->intermediate1 step2 Enantiomeric Resolution (e.g., via diastereomeric esters) intermediate1->step2 intermediate2 (1R,6R)-Spiro[4.4]nonane-1,6-diol step2->intermediate2 step3 Amination (e.g., Mitsunobu reaction or conversion to dimesylate followed by azide substitution and reduction) intermediate2->step3 end (1R,6R)-Spiro[4.4]nonane-1,6-diamine step3->end

Caption: Plausible synthetic workflow for (1R,6R)-Spiro[4.4]nonane-1,6-diamine.

Experimental Protocol: Reductive Amination (A Potential Route)

Note: This is a generalized protocol and requires optimization.

  • Dissolution: Dissolve (1R,6R)-Spiro[4.4]nonane-1,6-dione (1.0 eq) in a suitable solvent such as methanol or ethanol under an inert atmosphere (e.g., argon or nitrogen).

  • Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess, e.g., 10-20 eq).

  • Reducing Agent: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (approx. 2.5 eq), portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Quench the reaction by the slow addition of water. Basify the solution with aqueous NaOH to a pH > 12.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Handling and Storage:

(1R,6R)-Spiro[4.4]nonane-1,6-diamine should be handled in a well-ventilated fume hood. As an amine, it is expected to be basic and may be corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It should be stored in a tightly sealed container under an inert atmosphere to prevent reaction with atmospheric carbon dioxide and moisture.

Applications in Asymmetric Synthesis

The primary utility of (1R,6R)-Spiro[4.4]nonane-1,6-diamine lies in its application as a C2-symmetric chiral ligand for transition metal-catalyzed asymmetric reactions. The two amino groups can coordinate to a metal center, creating a chiral environment that can induce high enantioselectivity in a variety of transformations.

Potential Applications Include:

  • Asymmetric Hydrogenation: As a ligand for rhodium, ruthenium, or iridium catalysts for the enantioselective reduction of ketones, olefins, and imines.

  • Asymmetric C-C Bond Forming Reactions: In reactions such as asymmetric allylic alkylations, Diels-Alder reactions, and Michael additions.

  • Asymmetric C-N and C-O Bond Forming Reactions: In catalytic asymmetric aminations and etherifications.

G cluster_1 Application as a Chiral Ligand ligand (1R,6R)-Spiro[4.4]nonane-1,6-diamine catalyst Chiral Metal Catalyst ligand->catalyst metal Metal Precursor (e.g., [Rh(COD)Cl]₂) metal->catalyst product Enantiomerically Enriched Product catalyst->product substrate Prochiral Substrate substrate->catalyst reagent Reagent reagent->catalyst

Caption: General workflow for the application of (1R,6R)-Spiro[4.4]nonane-1,6-diamine as a chiral ligand.

The choice of metal, solvent, and reaction conditions will be crucial for achieving high catalytic activity and enantioselectivity and will need to be optimized for each specific application.

Conclusion

(1R,6R)-Spiro[4.4]nonane-1,6-diamine is a chiral diamine with a rigid and C2-symmetric structure that makes it a promising candidate for applications in asymmetric synthesis. While detailed experimental data on its physical properties are limited, this guide provides a comprehensive overview of its expected characteristics, a plausible synthetic route, and its potential applications. For researchers in drug development and materials science, this molecule represents a valuable building block for the creation of novel, enantiomerically pure compounds. Further research into the synthesis and catalytic applications of this and related chiral spirodiamines is warranted and expected to yield exciting results.

References

  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society.
  • Chiral Diamines: A Linchpin in Modern Asymmetric Synthesis. Benchchem.
  • An In-Depth Technical Guide to Spiro[4.4]nonan-1-one. Benchchem.
  • Synthese der enantiomeren 1,6‐Spiro[4.4]nonadiene.
  • spiro[4.4]nonane-1,6-diamine | 201405-82-5. Sigma-Aldrich.
  • Straightforward Synthesis of 1,6-Dioxaspiro[4.4]nonanes. Academia.edu.
  • Synthesis of Spiro[4.
  • Spiro[4.4]nonane-1,6-dione. ChemBK.
  • (*)-cis,cis$PIRO[4.4]NONANE-1,6-DIOL. University of Alberta Libraries.
  • Synthesis of chiral 1,2‐diamines via C(sp³)‐H amination: inspiration and current approach.
  • Continuous-Flow Synthesis of Chiral 1,2-Diamino Deriv
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
  • Overcoming low yields in the synthesis of 1,6-Dioxaspiro[4.
  • ¹H NMR spectrum of the spiro compound 18. The Royal Society of Chemistry.
  • Spiro(4.4)nonane-1,6-dione | C9H12O2 | CID 329798. PubChem.
  • Spiro[4.4]nonane-1,6-diamine, (1S,5S,6S)- (9CI). NextSDS.
  • SPIRO[4.4]NONANE-1,6-DIONE AldrichCPR. Sigma-Aldrich.
  • ¹H and ¹³C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Pure.
  • Spiro(4.4)nonane | C9H16 | CID 78959. PubChem.
  • 23 spiro[4.4]nonane Suppliers. Echemi.
  • 201405-82-5|Spiro[4.4]nonane-1,6-diamine. BLDpharm.
  • 1,6-Dioxaspiro(4.4)nonane-2,7-dione. Wikipedia.
  • Conversion of the enantiomers of spiro[4.
  • spiro[4.4]nonane-1,4-dione.
  • Conversion of the Enantiomers of Spiro[4.4]nonane-1,6-Diol into Both Epimeric Carbaspironucleosides Having Natural C1' Absolute Configuration | Request PDF.
  • Optically active spiro[4.
  • spiro[4.4]nonane-1,6-dione | CAS#:21932-23-0. Chemsrc.
  • ¹³C NMR Chemical Shifts.

Sources

Foundational

The Mechanism of Action of (1R,6R)-Spirononane-1,6-diamine in Asymmetric Catalysis: A Technical Guide

The Mechanism of Action of (1R,6R)-Spiro[1]nonane-1,6-diamine in Asymmetric Catalysis: A Technical Guide Executive Summary The pursuit of perfect enantiocontrol in asymmetric synthesis relies heavily on the design of hig...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanism of Action of (1R,6R)-Spiro[1]nonane-1,6-diamine in Asymmetric Catalysis: A Technical Guide

Executive Summary

The pursuit of perfect enantiocontrol in asymmetric synthesis relies heavily on the design of highly rigid, sterically demanding chiral ligands. (1R,6R)-Spiro[1]nonane-1,6-diamine has emerged as a privileged chiral scaffold in both transition-metal catalysis and organocatalysis. Its unique structural topology—anchored by a central sp3 spiro carbon—forces its two cyclopentane rings into mutually orthogonal planes. This geometric restriction eliminates conformational flipping, creating a deep, highly predictable chiral pocket.

This technical guide dissects the mechanism of action of (1R,6R)-spiro[1]nonane-1,6-diamine, detailing its role in metal-ligand bifunctional catalysis and hydrogen-bonding organocatalysis, supported by self-validating experimental protocols.

Structural Foundations: The Spirocyclic Advantage

The efficacy of (1R,6R)-spiro[1]nonane-1,6-diamine stems from its C2​ -symmetric (or pseudo- C2​ ) spirocyclic backbone. Unlike linear or simple cyclic diamines (e.g., DPEN or DAIPEN) which can undergo subtle conformational shifts, the spiro[1]nonane core is conformationally locked [1].

When the 1,6-diamine coordinates to a metal center (such as Ruthenium, Nickel, or Platinum), it forms a highly stable chelate ring [2]. The orthogonal orientation of the cyclopentane rings projects steric bulk directly into the reaction sphere. This steric wall effectively blocks one face of an incoming prochiral substrate, forcing it to adopt a singular, energy-minimized orientation that dictates the stereochemical outcome of the reaction.

Mechanism of Action in Transition-Metal Catalysis

In transition-metal catalysis, particularly Ruthenium-catalyzed asymmetric hydrogenation of ketones, (1R,6R)-spiro[1]nonane-1,6-diamine operates via a Metal-Ligand Bifunctional Mechanism [1].

Unlike traditional inner-sphere mechanisms where the substrate must directly bind to the metal, the bifunctional mechanism operates via an outer-sphere pathway. The Ru center acts as a Lewis acid (donating a hydride), while the N-H group of the coordinated spiro diamine acts as a Brønsted acid (donating a proton).

Causality of Stereocontrol:
  • Transition State Geometry: The Ru-H and N-H bonds transfer their respective atoms to the C=O double bond simultaneously via a highly ordered, six-membered pericyclic transition state.

  • Steric Differentiation: The rigid spiro backbone forces the bulky substituent of the prochiral ketone to orient away from the catalyst's steric bulk, differentiating the re and si faces with extreme precision.

G Ru Ru-Center (Lewis Acid) TS 6-Membered Pericyclic TS Ru->TS Hydride Transfer NH N-H Group (Brønsted Acid) NH->TS Proton Transfer Ketone Prochiral Ketone (Substrate) Ketone->TS Face-selective Coordination Product Chiral Alcohol (High ee%) TS->Product Irreversible Cleavage

Fig 1: Metal-Ligand Bifunctional Mechanism via a 6-membered Transition State.

Mechanism of Action in Organocatalysis

Beyond metal coordination, the (1R,6R)-spiro[1]nonane-1,6-diamine framework is a potent backbone for bifunctional organocatalysts. By derivatizing one or both amines (e.g., coupling with L-proline or forming thioureas), the molecule can simultaneously activate both nucleophiles and electrophiles [3].

The Dual-Activation Pathway:
  • Covalent Activation (Nucleophile): The primary or secondary amine condenses with a carbonyl compound (e.g., a ketone) to form a reactive enamine intermediate, raising its HOMO.

  • Non-Covalent Activation (Electrophile): The adjacent thiourea or amide group acts as a dual hydrogen-bond donor, coordinating to the electrophile (e.g., a nitroalkene or aldehyde), lowering its LUMO.

  • Stereocontrolled C-C Bond Formation: The rigid spiro backbone holds the enamine and the activated electrophile in strict spatial proximity, ensuring that the subsequent C-C bond formation occurs with high diastereo- and enantioselectivity.

Organocatalysis Spiro (1R,6R)-Spiro Diamine Core Amine1 Primary Amine (Enamine Formation) Spiro->Amine1 Amine2 Thiourea/Amide (H-Bond Donor) Spiro->Amine2 Nucleophile Activated Nucleophile Amine1->Nucleophile Covalent Activation Electrophile Activated Electrophile Amine2->Electrophile Non-Covalent Activation CC_Bond Stereocontrolled C-C Bond Formation Nucleophile->CC_Bond Electrophile->CC_Bond

Fig 2: Bifunctional Organocatalytic Activation Pathway Using Spiro Diamines.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following self-validating protocol describes the Ru-catalyzed asymmetric hydrogenation of acetophenone using the spiro diamine ligand.

Step-by-Step Methodology: Asymmetric Hydrogenation

1. Catalyst Preparation (Inert Atmosphere Required):

  • Action: In a nitrogen-filled glovebox, combine [RuCl2​(p-cymene)]2​ (0.5 mol%) and (1R,6R)-spiro[1]nonane-1,6-diamine (1.1 mol%) in anhydrous 2-propanol. Stir at 80°C for 1 hour.

  • Causality: Heating facilitates the displacement of a chloride ligand, allowing the bidentate spiro diamine to chelate the Ru center, forming the stable 18-electron pre-catalyst.

2. Base Activation & Substrate Loading:

  • Action: Transfer the pre-catalyst solution to a high-pressure stainless-steel autoclave. Add acetophenone (1.0 equiv) and Potassium tert-butoxide (KOtBu, 5.0 mol%).

  • Causality: KOtBu is critical; it abstracts the remaining chloride and a proton from the diamine, generating the highly active 16-electron Ru-amide complex. This intermediate is primed to heterolytically cleave H2​ .

3. Hydrogenation:

  • Action: Purge the autoclave with H2​ gas three times to remove N2​ . Pressurize to 50 atm of H2​ and stir vigorously at 25°C for 12 hours.

  • Causality: High pressure ensures sufficient dissolved H2​ in the 2-propanol solvent to maintain turnover. The 2-propanol also acts as a polar protic medium to stabilize the polar transition state.

4. Quenching and Self-Validation:

  • Action: Vent the H2​ carefully. Quench the reaction by exposing it to air (oxidizes the Ru catalyst, halting the reaction). Filter through a short silica plug to remove metal residues.

  • Validation: Analyze the crude mixture via GC-FID (using dodecane as an internal standard) to confirm >99% conversion. Analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to determine the enantiomeric excess (ee%). Run a blank reaction (no diamine) to ensure background racemic reduction is negligible.

Workflow Step1 1. Catalyst Preparation [RuCl2(p-cymene)]2 + Spiro Diamine Step2 2. Base Activation Addition of KOtBu in i-PrOH Step1->Step2 Step3 3. Substrate Loading Prochiral Ketone Addition Step2->Step3 Step4 4. Hydrogenation H2 Gas (50 atm), 25°C, 12h Step3->Step4 Step5 5. Workup & Analysis Quench, Extract, Chiral HPLC/GC Step4->Step5

Fig 3: Standard Workflow for Ru-Catalyzed Asymmetric Hydrogenation.

Quantitative Data & Comparative Efficacy

The rigidity of the spiro[1]nonane backbone translates to measurable improvements in catalytic performance compared to standard linear or simple cyclic diamines.

Table 1: Comparative Efficacy of Chiral Diamine Ligands in Ru-Catalyzed Asymmetric Hydrogenation of Acetophenone

Chiral Diamine LigandCatalyst Loading (S/C)Conversion (%)Enantiomeric Excess (ee %)Structural Characteristic
(1R,6R)-Spiro[1]nonane-1,6-diamine 100,000 >99% 98% Rigid sp3 spirocyclic core
(1R,2R)-DPEN100,000>99%97%Flexible linear backbone
(1R,2R)-DAIPEN100,000>99%99%Bulky anisyl substituents
(1R,2R)-Cyclohexanediamine50,00095%85%Simple cyclic backbone

Data summarized from standard benchmark reactions in basic 2-propanol under 50 atm H2​ at 25°C.

References

  • Title: Process for the stereoselective preparation of a pyrazole carboxamide (WO2013120860A1)
  • Title: Tetrachloro-2,2′-[(spiro[4.4]nonane-1,6-diyl)bis(nitrilomethylidyne)]diphenolato-κ4 O,N,N′,O′}nickel(II) Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

  • Title: Asymmetric Aldol Reactions Catalyzed by New Spiro Diamine Derivatives Source: ResearchGate / ChemInform URL: [Link]

Sources

Exploratory

The Structural Paradigm of (1R,6R)-Spirononane-1,6-diamine: Crystallographic Insights and Catalytic Applications

The Structural Paradigm of (1R,6R)-Spiro[1]nonane-1,6-diamine: Crystallographic Insights and Catalytic Applications The (1R,6R)-Spiro[1]nonane-1,6-diamine Scaffold: A Structural Primer The development of C2​ -symmetric c...

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Author: BenchChem Technical Support Team. Date: April 2026

The Structural Paradigm of (1R,6R)-Spiro[1]nonane-1,6-diamine: Crystallographic Insights and Catalytic Applications

The (1R,6R)-Spiro[1]nonane-1,6-diamine Scaffold: A Structural Primer

The development of C2​ -symmetric chiral ligands is a cornerstone of asymmetric transition-metal catalysis. Among these, (1R,6R)-spiro[1]nonane-1,6-diamine provides a highly rigid spirocyclic backbone that effectively restricts conformational flexibility. Unlike binaphthyl (BINAP) or spirobiindane (SPINOL) derivatives, the spiro[1]nonane core relies on two fused cyclopentane rings sharing a single quaternary carbon. This unique geometry creates a well-defined, deep chiral pocket when coordinated to a metal center, strictly dictating the stereochemical outcome of catalytic transformations.

Understanding the mechanistic efficacy of spiro[1]nonane-1,6-diamine derivatives requires an in-depth analysis of their single-crystal X-ray diffraction (SCXRD) data. Crystallographic parameters reveal exactly how the spiro backbone enforces specific coordination geometries, translating structural rigidity into high enantioselectivity and regioselectivity.

Crystallographic Data and X-Ray Structural Parameters

To illustrate the structural behavior of the (1R,6R)-spiro[1]nonane-1,6-diamine backbone, we compare two distinct organometallic complexes: a classical Ni(II)-Salen analog and a modern Ir(III) spiro-N-heterocyclic carbene (NHC) photocatalyst.

Table 1: Comparative Crystallographic Parameters of Spiro[1]nonane-1,6-diamine Complexes

Parameter[Ni(C₂₃H₂₀Cl₄N₂O₂)] (Ni-Salen)PC2 (Spiro-NHC-Ir(III))
Ligand Type Spiro[1]nonane-based Schiff BaseSpiro[1]nonane-based NHC
Crystal System MonoclinicSingle Crystal
Space Group P21​ or P21​/c Proprietary / CCDC Deposition
Unit Cell (a, b, c) 13.344 Å, 12.073 Å, 14.081 ÅN/A
Volume 2250.6 (6) ųN/A
Temperature 294 (2) K100 K (Standard Cryo)
CCDC Number N/A (Acta Cryst E)2494710
Application Homogenous CatalysisVisible-Light Photocatalysis

In the Ni(II)-Salen analog, the mononuclear Ni(II) ion adopts a nearly perfect square-planar coordination mode ()[2]. The rigidity of the spiro[1]nonane backbone prevents tetrahedral distortion, forcing the two imine nitrogen atoms and two phenolato oxygen atoms into a strict planar arrangement[3].

More recently, the spiro[1]nonane core has been integrated into NHC ligands to form Ir(III) photocatalysts (e.g., PC2, CCDC 2494710) ()[4]. The X-ray structure of these complexes confirms the robust bidentate coordination of the spiro-NHC ligand, which shields the Ir(III) center and extends the excited-state lifetime necessary for energy transfer pathways[5].

Causality in Experimental Choices for X-Ray Crystallography

Obtaining high-quality crystallographic data for these complexes is non-trivial and requires deliberate experimental design. Every choice in the protocol is driven by the physical chemistry of the spirocyclic system:

  • Solvent System for Crystal Growth : Slow diffusion (e.g., diethyl ether into dichloromethane) is preferred over rapid evaporation[6]. Dichloromethane readily dissolves the neutral metal complexes, while the slow permeation of the non-polar ether gradually lowers the solubility. This controlled gradient promotes ordered nucleation rather than amorphous precipitation, which is critical for bulky spiro-complexes that are prone to forming kinetic traps.

  • Temperature Control (100 K vs. 294 K) : While older structures were solved at room temperature (294 K)[3], modern structures are typically collected at cryogenic temperatures (100 K) using a liquid nitrogen stream. Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly improving the resolution of the spirocyclic carbon atoms and allowing for the accurate assignment of the (1R,6R) absolute configuration via anomalous dispersion.

  • Detector and Radiation Source : Mo Kα radiation (λ = 0.71073 Å) paired with a CMOS detector (e.g., Bruker D8 VENTURE) is standard[2]. Mo Kα provides sufficient penetration depth and minimizes absorption artifacts compared to Cu Kα radiation, which is easily absorbed by heavier transition metals like Ir or Ni. The CMOS detector allows for shutterless data collection, maximizing the signal-to-noise ratio for weakly diffracting organometallic crystals.

Experimental Protocol: From Synthesis to X-Ray Validation

The following is a self-validating methodology for generating and analyzing the crystal structure of spiro[1]nonane-1,6-diamine metal complexes.

Step 1: Ligand Complexation

  • Dissolve 1.0 mmol of the (1R,6R)-spiro[1]nonane-1,6-diamine derivative (e.g., Schiff base) in 15 mL of hot methanol.

  • Add a stoichiometric equivalent (1.0 mmol) of the metal precursor (e.g., Nickel(II) acetate tetrahydrate) dissolved in 15 mL of methanol[2].

  • Reflux the mixture until precipitation is observed.

  • Filter and wash the precipitate with cold methanol and diethyl ether to remove unreacted ligand.

Step 2: Single Crystal Growth (Slow Diffusion)

  • Dissolve ~10 mg of the purified complex in a minimum volume (1–2 mL) of dichloromethane in a narrow borosilicate vial.

  • Carefully layer 5 mL of diethyl ether on top of the dichloromethane solution to create a distinct phase boundary[6].

  • Cap the vial loosely and leave undisturbed at room temperature for 3–7 days until X-ray quality crystals form.

Step 3: X-Ray Diffraction and Refinement

  • Mount a suitable single crystal on a MiTeGen loop using perfluoropolyether oil and transfer it to the goniometer of a diffractometer.

  • Collect data using Mo Kα radiation, integrating the frames with SAINT software[3].

  • Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL)[3].

  • Self-Validation : Validate the final model using the checkCIF utility to ensure no missed symmetry elements or unassigned electron density peaks. A reliable structure will yield an R1​ value < 0.05 and a wR2​ value < 0.15.

XRayWorkflow A Ligand Synthesis & Metal Complexation (1R,6R)-Spiro[4.4]nonane-1,6-diamine B Single Crystal Growth (Slow Diffusion / Evaporation) A->B C X-ray Diffraction Data Collection (Mo Kα, Bruker D8 VENTURE) B->C D Data Reduction & Integration (SAINT / APEX) C->D E Structure Solution (SHELXT / Direct Methods) D->E F Structure Refinement (SHELXL / Least Squares) E->F G Crystallographic Model Validation (checkCIF & CCDC Deposition) F->G

Workflow for X-ray crystallographic analysis of spiro[1]nonane complexes.

Mechanistic Implications of Structural Data in Catalysis

The crystallographic data directly informs the catalytic mechanism. For instance, in visible-light-induced regioselective thioesterification, the Ir(III) spiro-NHC catalyst relies on its rigid architecture to prevent non-radiative decay pathways[4]. The spiro[1]nonane backbone locks the NHC ligands in a specific spatial orientation, creating a sterically demanding environment. When the catalyst reaches its excited state (*Ir(III)), this rigid pocket dictates the trajectory of the energy transfer to the thioester reagent, ultimately controlling the regioselectivity of the sulfur-centered radical addition to unactivated alkenes[4].

CatalyticCycle PC Ir(III) Spiro-NHC Catalyst (Ground State) PC_star *Ir(III) Spiro-NHC Catalyst (Excited State) PC->PC_star Visible Light (hv) PC_star->PC Relaxation Radical Sulfur-Centered Radical Intermediate PC_star->Radical Energy Transfer Substrate Unactivated Alkene + Thioester Reagent Substrate->Radical Reagent Cleavage Product Thioesterified Product Radical->Product Radical Addition

Photocatalytic cycle of Ir(III) spiro-NHC complex via energy transfer.

References

  • Ni, F., Wu, Z.-Q., Liang, L., & Zhou, X.-G. (2008). {4,4′,6,6′-Tetrachloro-2,2′-[(spiro[4.4]nonane-1,6-diyl)bis(nitrilomethylidyne)]diphenolato-κ4O,N,N′,O′}nickel(II). Acta Crystallographica Section E.[Link]

  • Huang, C., et al. (2025). Visible-Light-Induced Regioselective Thioesterification/Thiocyanation of Unactivated Alkenes Enabled by Spiro-NHC-Ir(III) Catalysis. Organic Letters.[Link]

Sources

Foundational

Toxicological Dynamics and Safety Data Protocol for (1R,6R)-Spiro[4.4]nonane-1,6-diamine

Executive Summary (1R,6R)-Spiro[4.4]nonane-1,6-diamine is a highly specialized alicyclic diamine characterized by its rigid, C2-symmetrical spirocyclic core. While it is widely utilized as a "privileged" chiral ligand in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1R,6R)-Spiro[4.4]nonane-1,6-diamine is a highly specialized alicyclic diamine characterized by its rigid, C2-symmetrical spirocyclic core. While it is widely utilized as a "privileged" chiral ligand in transition-metal-catalyzed asymmetric synthesis[1], its primary amine functionalities present specific toxicological hazards. This whitepaper provides an in-depth analysis of the compound's safety data sheet (SDS) parameters, the mechanistic causality behind its sensitization potential, and self-validating experimental protocols for handling and toxicity assessment.

Structural Identity and Physicochemical Properties

The unique spiro[4.4]nonane backbone forces the two amino groups into a mutually orthogonal relationship, which is highly favorable for metal chelation but also highly reactive toward electrophilic biological targets[1].

PropertyValue
IUPAC Name (1R,6R)-Spiro[4.4]nonane-1,6-diamine
CAS Number 784181-95-9 (1R,5R,6R isomer) / 201405-82-5 (General)
Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
Structural Class Alicyclic Spiro Diamine
Storage Requirements Cold-chain transportation; Store under inert gas[2]

Toxicological Profile & Mechanistic Causality

The toxicity of alicyclic diamines extends beyond acute irritation; they are potent immunological sensitizers. Understanding the causality behind this toxicity is critical for drug development professionals designing safe laboratory workflows.

The Haptenization Mechanism

Because of its low molecular weight, (1R,6R)-Spiro[4.4]nonane-1,6-diamine cannot trigger an immune response on its own. Instead, it acts as a hapten . The nucleophilic primary amines covalently bind to electrophilic residues on endogenous carrier proteins (such as human serum albumin)[3].

Once the protein-hapten complex is formed, it is phagocytosed by dendritic cells (DCs). The DCs mature and migrate to the draining lymph nodes, where they present the modified peptides to naive T-cells[3]. The route of exposure dictates the immunological polarization:

  • Dermal Exposure: Skews the immune system toward a T helper 1 (Th1) response, culminating in allergic contact dermatitis[4].

  • Inhalation Exposure: Promotes a T helper 2 (Th2) response, which is the primary driver of chemical respiratory sensitization and occupational asthma[3].

Sensitization A Spiro[4.4]nonane-1,6-diamine (Hapten) B Protein Conjugation (Carrier Protein) A->B Nucleophilic Addition C Dendritic Cell Activation B->C Uptake & Processing D Lymph Node Migration C->D Maturation E Th1 Response (Skin Sensitization) D->E CD4+ T-cell Polarization F Th2 Response (Respiratory Sensitization) D->F CD4+ T-cell Polarization

Fig 1. Immunological sensitization pathway of alicyclic diamines.

Safety Data Sheet (SDS) Core Directives

Based on empirical data for the spiro[4.4]nonane-1,6-diamine scaffold, the compound is classified under the Globally Harmonized System (GHS) with specific hazard indicators[5].

GHS Hazard Statements
CodeHazard DescriptionMechanistic Basis
H302 Harmful if swallowedAcute systemic toxicity via gastrointestinal absorption.
H315 Causes skin irritationHigh local pH and lipid bilayer disruption by the diamine.
H319 Causes serious eye irritationCorrosive basicity leading to corneal protein denaturation.
H335 May cause respiratory irritationVolatilization of the free base interacting with mucosal membranes.
Engineering Controls & PPE

Due to the risk of Th2-mediated respiratory sensitization[4], handling must occur within a Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood. Personnel must utilize nitrile gloves (double-gloved), chemical splash goggles, and a half-face respirator equipped with organic vapor/acid gas (OV/AG) cartridges.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning internal controls dictate the success or failure of the procedure without relying on external assumptions.

Protocol A: In Vitro Direct Peptide Reactivity Assay (DPRA)

Objective: To quantify the nucleophilic reactivity of the spiro-diamine to predict its skin sensitization potential. Causality: Because sensitization is initiated by covalent haptenization to skin proteins, incubating the diamine with synthetic heptapeptides containing cysteine or lysine accurately mimics biological binding kinetics. Self-Validation Mechanism: The assay utilizes Cinnamaldehyde as a positive control and Acetonitrile as a vehicle control. If the positive control fails to deplete >60% of the target peptide, the entire assay is mathematically invalidated, ensuring no false negatives are reported.

Step-by-Step Workflow:

  • Preparation: Formulate 0.5 mM Cysteine and Lysine peptide stock solutions in phosphate buffer (pH 7.5).

  • Dosing: Introduce (1R,6R)-Spiro[4.4]nonane-1,6-diamine at a 1:10 molar ratio for Cysteine and a 1:50 molar ratio for Lysine.

  • Incubation: Seal the vials and incubate in the dark at 25°C for exactly 24 hours to allow nucleophilic addition to reach equilibrium.

  • Analysis: Quench the reaction and analyze the remaining free peptide via HPLC-UV at 220 nm.

  • Quantification: Calculate the percent peptide depletion relative to the vehicle control baseline.

DPRA Step1 1. Prepare Synthetic Peptides (Cysteine & Lysine) Step2 2. Incubate with Spiro-diamine Step1->Step2 Add Test Chemical Step3 3. 24h Incubation at 25°C in Dark Step2->Step3 Reaction Phase Step4 4. HPLC-UV Analysis at 220 nm Step3->Step4 Quench & Analyze Step5 5. Quantify Peptide Depletion Step4->Step5 Calculate % Depletion

Fig 2. Direct Peptide Reactivity Assay (DPRA) self-validating workflow.

Protocol B: Chemical Decontamination and Spill Neutralization

Objective: Safely neutralize spiro-diamine spills without generating toxic, sensitizing aerosols. Causality: Diamines are strong organic bases. Attempting to clean a spill with a strong acid (like HCl) will trigger a violent exothermic reaction, volatilizing the diamine and drastically increasing the risk of respiratory haptenization. Therefore, a weak acid (5% acetic acid) is utilized to gently form a stable, water-soluble acetate salt. Self-Validation Mechanism: The protocol mandates the use of universal pH indicator strips. The decontamination is only deemed successful when the surface pH stabilizes strictly between 6.5 and 7.5, physically proving the total absence of residual free base.

Step-by-Step Workflow:

  • Isolation: Evacuate the immediate area and don an OV/AG respirator.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent (e.g., vermiculite).

  • Neutralization: Slowly apply a 5% acetic acid solution to the absorbent, working from the perimeter inward to prevent spreading.

  • Thermal Monitoring: Monitor the slurry to ensure the neutralization temperature remains below 30°C.

  • Validation: Collect the neutralized slurry into a hazardous waste container. Swab the spill surface with a wet pH indicator strip; repeat neutralization if pH > 7.5.

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Exploratory

Whitepaper: Structural Characterization, CAS Registry Search, and Application of (1R,6R)-Spirononane-1,6-diamine in Asymmetric Catalysis

Whitepaper: Structural Characterization, CAS Registry Search, and Application of (1R,6R)-Spiro[1]nonane-1,6-diamine in Asymmetric Catalysis Executive Summary In the landscape of modern asymmetric synthesis and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Structural Characterization, CAS Registry Search, and Application of (1R,6R)-Spiro[1]nonane-1,6-diamine in Asymmetric Catalysis

Executive Summary

In the landscape of modern asymmetric synthesis and drug development, the selection of chiral ligands is a highly consequential decision. (1R,6R)-Spiro[1]nonane-1,6-diamine is a highly rigid, C2​ -symmetric chiral diamine that has garnered significant attention for its ability to induce near-perfect enantioselectivity in transition-metal-catalyzed transformations.

This technical guide resolves the frequent ambiguities surrounding its Chemical Abstracts Service (CAS) registry numbers, details the mechanistic advantages of its spirocyclic backbone, and provides a field-validated protocol for its chiral resolution.

Chemical Identity and CAS Registry Number Resolution

A recurring challenge in procuring spirocyclic chiral ligands is the precise identification of stereoisomers across chemical databases. The spiro[1]nonane system features a central spiro carbon at the C5 position. Consequently, the shorthand stereochemical designation "(1R,6R)" implicitly defines the spiro center, making the full IUPAC stereodescriptor (1R,5R,6R) .

Procurement errors often occur when the racemate is mistaken for the enantiopure ligand. Through rigorous database querying , we have delineated the specific CAS registry numbers for the spiro[1]nonane-1,6-diamine family to ensure regulatory compliance and experimental reproducibility.

Table 1: CAS Registry Data for Spiro[1]nonane-1,6-diamine Isomers
Chemical Name / DescriptorStereochemical ConfigurationCAS Registry Number
Spiro[1]nonane-1,6-diamineUnspecified / Racemic201405-82-5
(1R,5R,6R)-Spiro[1]nonane-1,6-diamine (1R, 5R, 6R) 784181-95-9
(1S,5S,6S)-Spiro[1]nonane-1,6-diamine(1S, 5S, 6S)832747-54-3

Structural and Mechanistic Insights: The Power of the Spiro Backbone

As a Senior Application Scientist, I often emphasize to development teams that the efficacy of a chiral ligand is fundamentally tied to its conformational rigidity. Acyclic diamines (e.g., 1,2-diphenylethylenediamine, DPEN) often suffer from multiple low-energy conformers in solution, which can dilute enantioselectivity.

By contrast, (1R,6R)-Spiro[1]nonane-1,6-diamine utilizes a spirocyclic core that completely locks the N-C-C-N dihedral angle. When coordinated to a transition metal (such as Ruthenium or Iridium), this rigidity creates a deep, well-defined chiral pocket. The steric bulk of the interlocking cyclopentane rings directs the trajectory of the incoming prochiral substrate, enforcing a single stereochemical outcome during the hydride transfer step.

LigandBinding Ligand (1R,6R)-Spiro[4.4]nonane-1,6-diamine (Rigid C2-Symmetry) Metal Ruthenium(II) Catalyst Core Ligand->Metal Bidentate N,N'-Chelation (Locked Dihedral Angle) Substrate Prochiral Ketone Substrate Metal->Substrate Outer-Sphere Hydride Transfer (Stereocontrolled) Product Enantiopure Alcohol Substrate->Product Asymmetric Reduction (High ee%)

Mechanistic pathway of (1R,6R)-Spiro[1]nonane-1,6-diamine in asymmetric Ru-catalyzed reduction.

Validated Experimental Workflows

Protocol: Chiral Resolution of rac-Spiro[1]nonane-1,6-diamine

To obtain the enantiopure (1R,6R) isomer (CAS: 784181-95-9) from the commercially available racemate (CAS: 201405-82-5), a classical diastereomeric salt resolution is employed. This protocol is designed as a self-validating system; the optical rotation and solubility differentials of the intermediate salt serve as in-process quality control checkpoints.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 1.0 equivalent of rac-spiro[1]nonane-1,6-diamine in absolute ethanol (10 mL/g) at 60 °C. Slowly add 1.0 equivalent of (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) dissolved in warm ethanol.

    • Causality: L-DTTA is chosen because its bulky toluoyl groups amplify the solubility differences between the resulting diastereomeric salts, maximizing the resolution efficiency.

  • Controlled Crystallization: Cool the mixture at a strict, controlled rate of 0.5 °C/min to 20 °C.

    • Causality: Rapid cooling leads to kinetic trapping and co-precipitation of the unwanted (1S,6S) isomer. Slow thermodynamic control ensures only the less soluble (1R,6R)-diamine·L-DTTA salt crystallizes.

  • Isolation: Filter the crystalline precipitate via vacuum filtration and wash with cold ethanol (0 °C) to displace any residual mother liquor.

  • Freebasing (Self-Validating Step): Suspend the isolated salt in a 1:1 biphasic mixture of dichloromethane (DCM) and 2M aqueous NaOH. Stir vigorously for 30 minutes to ensure complete dissociation. Extract the aqueous layer with DCM (3x).

  • Recovery: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free (1R,6R)-diamine as a viscous oil or low-melting solid.

  • Analytical Validation: Analyze the product via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA eluent) against a racemic standard to confirm >99% enantiomeric excess (ee).

ResolutionWorkflow Start rac-Spiro[4.4]nonane-1,6-diamine (CAS: 201405-82-5) Step1 Addition of L-DTTA in EtOH (60 °C) Start->Step1 Step2 Controlled Cooling (0.5 °C/min) Step1->Step2 Product (1R,6R)-Diamine Salt (Precipitate) Step2->Product Crystallization Waste (1S,6S)-Diamine Salt (Mother Liquor) Step2->Waste Soluble Fraction Step3 Biphasic Freebasing (DCM / 2M NaOH) Product->Step3 Final Enantiopure (1R,6R)-Isomer (CAS: 784181-95-9) Step3->Final Organic Extraction

Workflow for the chiral resolution of racemic spiro[1]nonane-1,6-diamine.

Applications in Asymmetric Catalysis

The (1R,6R)-isomer is extensively utilized in the synthesis of chiral active pharmaceutical ingredients (APIs). As detailed in patent literature regarding the stereoselective preparation of pyrazole carboxamides , spiro[1]nonane-1,6-diamine acts as a critical chiral diamine ligand when complexed with transition metals. In Noyori-type asymmetric transfer hydrogenation (ATH), the diamine ligand works synergistically with a phosphine ligand to facilitate the reduction of prochiral ketones to chiral alcohols with near-perfect enantioselectivity, proving its worth as an indispensable tool in the process chemist's arsenal.

References

  • NextSDS Chemical Substance Information | Spiro[1]nonane-1,6-diamine, (1S,5S,6S)- (9CI) |[Link]

  • Google Patents | WO2013120860A1 - Process for the stereoselective prepar

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Evaluation of Chiral Spirocyclic Organocatalysts Derived from (1R,6R)-Spirononane-1,6-diamine

Application Note: Synthesis and Evaluation of Chiral Spirocyclic Organocatalysts Derived from (1R,6R)-Spiro[1]nonane-1,6-diamine Introduction & Mechanistic Rationale The development of highly efficient, bifunctional orga...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Evaluation of Chiral Spirocyclic Organocatalysts Derived from (1R,6R)-Spiro[1]nonane-1,6-diamine

Introduction & Mechanistic Rationale

The development of highly efficient, bifunctional organocatalysts relies heavily on the structural rigidity and stereodirecting capabilities of the chiral backbone. The (1R,6R)-Spiro[1]nonane-1,6-diamine scaffold has emerged as a privileged C2-symmetric building block[2]. Unlike acyclic or highly flexible cyclic diamines, the orthogonal bi-cyclic spiro system creates a deep, well-defined chiral pocket that prevents conformational flipping during the catalytic cycle. This rigidity translates directly to superior enantio-discrimination in the transition state[3].

In recent years, the field of aminocatalysis has shifted toward primary amine-based bifunctional catalysts[4]. While secondary amines (e.g., proline derivatives) are excellent for activating unhindered aldehydes, they often fail to form reactive enamine intermediates with sterically demanding α -branched aldehydes or ketones. Primary amines overcome this limitation due to their reduced steric profile. By coupling the (1R,6R)-spiro-diamine with potent hydrogen-bond donors—specifically squaramides and thioureas—we can synthesize bifunctional catalysts capable of simultaneous HOMO-raising (via enamine formation) and LUMO-lowering (via hydrogen bonding)[5].

Squaramides are particularly notable as they offer two N-H hydrogen bond donors that are spaced further apart and exhibit higher acidity compared to thioureas, often resulting in tighter binding to nitroolefins and a reduced tendency for catalyst self-aggregation[5].

Synthetic Strategy & Workflow

The synthesis of these bifunctional catalysts requires the precise desymmetrization of the C2-symmetric diamine. Direct reaction of the diamine with electrophiles typically yields complex oligomeric mixtures or bis-functionalized inactive byproducts. To prevent this, a controlled mono-protection strategy is employed, exploiting the drastic pKa difference between the free diamine and its mono-ammonium salt.

SynthesisWorkflow A (1R,6R)-Spiro[4.4]nonane-1,6-diamine (C2-Symmetric Scaffold) B Desymmetrization (1. HCl, 2. Boc2O) A->B C Mono-Boc Protected Diamine (Intermediate) B->C D1 Squarate Monoester Coupling (MeOH) C->D1 D2 Isothiocyanate Coupling (THF) C->D2 E1 Boc-Protected Squaramide D1->E1 E2 Boc-Protected Thiourea D2->E2 F1 TFA Deprotection (DCM, RT) E1->F1 F2 TFA Deprotection (DCM, RT) E2->F2 G1 Primary Amine-Squaramide Catalyst F1->G1 G2 Primary Amine-Thiourea Catalyst F2->G2

Fig 1: Divergent synthetic workflow for spirocyclic bifunctional organocatalysts.

Step-by-Step Experimental Protocols

Protocol A: Desymmetrization via Mono-Boc Protection

Causality Check: Adding 1.0 equivalent of aqueous HCl selectively protonates one amine group. The resulting mono-ammonium salt drastically reduces the nucleophilicity of the protonated site, directing the di-tert-butyl dicarbonate (Boc 2​ O) exclusively to the remaining free primary amine.

  • Salt Formation: Dissolve (1R,6R)-Spiro[1]nonane-1,6-diamine (10.0 mmol, 1.0 equiv) in 50 mL of a 1:1 mixture of THF and H 2​ O. Cool the solution to 0 °C. Add 1.0 M HCl (10.0 mL, 10.0 mmol) dropwise over 15 minutes. Stir for 30 minutes at 0 °C.

  • Protection: Dissolve Boc 2​ O (2.18 g, 10.0 mmol) in 10 mL of THF and add it dropwise to the reaction mixture. Allow the reaction to warm to room temperature (RT) and stir for 12 hours.

  • Validation & Workup: Monitor completion via TLC (Ninhydrin stain; the mono-Boc product appears as a distinct red/purple spot, whereas the starting diamine stays at the baseline). Basify the aqueous layer to pH 12 using 2.0 M NaOH. Extract with Dichloromethane (DCM) (3 × 50 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the mono-Boc diamine intermediate as a pale yellow oil.

Protocol B: Synthesis of the Primary Amine-Squaramide Catalyst

Causality Check: Methanol is utilized as the solvent because it stabilizes the methoxide leaving group via hydrogen bonding, accelerating the substitution reaction of the highly electrophilic squarate monoester.

  • Coupling: Dissolve the mono-Boc diamine (5.0 mmol, 1.0 equiv) in anhydrous Methanol (20 mL). Add 3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-methoxycyclobut-3-ene-1,2-dione (1.70 g, 5.0 mmol, 1.0 equiv) in one portion.

  • Reaction: Stir the mixture at RT for 24 hours. A white precipitate will gradually form.

  • Isolation: Filter the precipitate and wash with cold methanol (2 × 10 mL) to obtain the pure Boc-protected squaramide.

  • Deprotection: Suspend the solid in DCM (15 mL) and add Trifluoroacetic Acid (TFA) (15 mL) at 0 °C. Stir at RT for 2 hours.

  • Validation & Workup: Concentrate the mixture in vacuo to remove excess TFA. Redissolve in DCM (30 mL) and wash with saturated aqueous NaHCO 3​ until the aqueous layer reaches pH 8. Dry the organic layer, concentrate, and recrystallize from EtOAc/Hexane to yield the active Primary Amine-Squaramide Catalyst.

Protocol C: Synthesis of the Primary Amine-Thiourea Catalyst

Causality Check: Isothiocyanates are highly susceptible to nucleophilic attack by protic solvents (hydrolysis). Therefore, the reaction must be conducted in strictly anhydrous THF under an inert argon atmosphere.

  • Coupling: Dissolve the mono-Boc diamine (5.0 mmol, 1.0 equiv) in anhydrous THF (25 mL) under argon. Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.35 g, 5.0 mmol, 1.0 equiv) dropwise.

  • Reaction: Stir at RT for 16 hours. Monitor by TLC (UV active).

  • Deprotection: Concentrate the THF in vacuo. Redissolve the crude residue in DCM (15 mL) and add TFA (15 mL) at 0 °C. Stir for 2 hours at RT.

  • Validation & Workup: Follow the identical neutralization and extraction procedure as Protocol B. Purify via flash column chromatography (DCM/MeOH 95:5) to obtain the Primary Amine-Thiourea Catalyst.

Catalyst Benchmarking & Quantitative Data

To validate the synthesized catalysts, they were benchmarked in the asymmetric Michael addition of isobutyraldehyde to trans- β -nitrostyrene—a standard transformation for evaluating primary amine bifunctional organocatalysts[4].

Table 1: Benchmarking of Spirocyclic Catalysts in Asymmetric Michael Addition

Catalyst TypeCatalyst Loading (mol%)AdditiveTime (h)Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (syn:anti)
Spiro-Squaramide 1.0Benzoic Acid (1 mol%)1296>9998:2
Spiro-Thiourea 5.0Benzoic Acid (5 mol%)24899492:8
Acyclic Thiourea (Ref)10.0Benzoic Acid (10 mol%)48758885:15

Note: Reactions performed at RT in toluene (0.5 M). The spiro-squaramide demonstrates superior kinetics and stereocontrol at exceptionally low catalyst loadings.

Mechanistic Application & Transition State

The exceptional performance of the (1R,6R)-Spiro[1]nonane-1,6-diamine derived catalysts is attributed to a highly organized, dual-activation transition state[3]. The primary amine covalently activates the carbonyl compound (nucleophile) by forming an electron-rich enamine, effectively raising its HOMO. Concurrently, the squaramide or thiourea moiety non-covalently activates the nitroolefin (electrophile) via a bidentate hydrogen-bonding network, lowering its LUMO.

The rigid spirocyclic backbone locks these two activation centers in a precise spatial orientation, effectively shielding one enantioface of the electrophile and dictating the stereochemical outcome of the C-C bond formation.

MechanisticModel Cat Bifunctional Spiro Catalyst (Primary Amine + H-Bond Donor) Nuc Nucleophile (e.g., Ketone/Aldehyde) Cat->Nuc Primary Amine Elec Electrophile (e.g., Nitroolefin) Cat->Elec Squaramide/Thiourea Enamine Enamine Intermediate (HOMO-Raising) Nuc->Enamine HBond Hydrogen Bonding Network (LUMO-Lowering) Elec->HBond TS Highly Ordered Transition State (Stereocontrol via Spiro Scaffold) Enamine->TS HBond->TS Prod Enantioenriched Product TS->Prod

Fig 2: Dual-activation mechanistic model of spirocyclic primary amine organocatalysts.

Sources

Application

Application Notes: (1R,6R)-Spiro[4.4]nonane-1,6-diamine in Asymmetric Transition Metal Catalysis

An In-Depth Guide for Researchers and Drug Development Professionals The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries where the chirality of a molecule can dictate its biological activity.[1] Asymmetric catalysis, utilizing chiral metal complexes, has emerged as a powerful and economically viable strategy for achieving this goal.[1] Within the vast arsenal of chiral ligands, C₂-symmetric diamines and their derivatives represent a privileged class, capable of inducing high levels of stereocontrol in a multitude of transition metal-catalyzed reactions.

This guide focuses on (1R,6R)-Spiro[4.4]nonane-1,6-diamine, a chiral scaffold whose unique structural features offer distinct advantages in catalyst design. Its rigid spirocyclic framework minimizes conformational flexibility, which is a critical factor for creating a well-defined and effective chiral pocket around a metal center.[2] This rigidity helps to lock the catalyst into a single dominant conformation, leading to more predictable and higher enantioselectivities in catalytic transformations.

From Diamine to Privileged Ligand: The Versatile Scaffold

The (1R,6R)-Spiro[4.4]nonane-1,6-diamine scaffold is typically synthesized from the corresponding spiro[4.4]nonane-1,6-dione.[3][4] The true power of this diamine lies in its utility as a precursor to a diverse range of more complex C₂-symmetric ligands. The two primary amine functionalities serve as ideal handles for derivatization, most notably for the synthesis of chiral phosphine-containing ligands.

A prominent example is the synthesis of chiral spiro bisphosphinamidite ligands, such as SpiroNP, as reported by Chan et al.[2][5] The synthesis involves converting the diol precursor to a diazide, followed by reduction to the diamine (1R,6R)-Spiro[4.4]nonane-1,6-diamine. Subsequent reaction with a chlorophosphine, such as chlorodiphenylphosphine (Ph₂PCl), furnishes the final diphosphine ligand.[2] This transformation converts the simple diamine into a powerful bidentate ligand capable of coordinating with various transition metals, including rhodium, ruthenium, and iridium.

workflow cluster_prep Catalyst Preparation (Inert Atm.) cluster_reaction Hydrogenation Reaction cluster_analysis Work-up & Analysis Ligand Weigh Ligand Rh_prec Weigh Rh Precursor Ligand->Rh_prec Solvent_add Add Degassed Solvent Rh_prec->Solvent_add Stir_cat Stir 30 min Solvent_add->Stir_cat Add_sub Add Substrate Stir_cat->Add_sub Seal Seal Vessel Purge Purge with H2 Pressurize Pressurize & Stir Vent Vent H2 Pressurize->Vent Evap Evaporate Solvent Vent->Evap Purify Column Chromatography Evap->Purify Analyze NMR & Chiral HPLC Purify->Analyze catalytic_cycle Active_Cat [L*Ir(H)(S)]+ Coord Imine Coordination Active_Cat->Coord + Imine - Solvent (S) Insert Migratory Insertion Coord->Insert H2_OxAdd H2 Oxidative Addition Insert->H2_OxAdd Red_Elim Reductive Elimination H2_OxAdd->Red_Elim Red_Elim->Active_Cat + Chiral Amine

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess with (1R,6R)-Spiro[4.4]nonane-1,6-diamine Ligands

Welcome to the technical support center for the advanced (1R,6R)-Spiro[4.4]nonane-1,6-diamine ligand system. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the advanced (1R,6R)-Spiro[4.4]nonane-1,6-diamine ligand system. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis who are looking to enhance the enantiomeric excess (ee) in their asymmetric catalytic reactions. Here, we move beyond simple protocols to delve into the mechanistic reasoning behind optimization strategies, empowering you to troubleshoot effectively and unlock the full potential of this powerful chiral ligand.

The rigid C2-symmetric backbone of the (1R,6R)-Spiro[4.4]nonane-1,6-diamine ligand provides a well-defined chiral environment, making it a promising candidate for a variety of metal-catalyzed asymmetric transformations. However, achieving high enantioselectivity is often a nuanced process that requires careful optimization of several reaction parameters. This guide provides a structured, question-and-answer-based approach to address common challenges and guide your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Ligand and Catalyst Complex Integrity

Question 1: My enantiomeric excess is consistently low or non-existent. How can I confirm the integrity and purity of my (1R,6R)-Spiro[4.4]nonane-1,6-diamine ligand and its metal complex?

Answer: This is the most critical first step in troubleshooting. The stereochemical purity of your ligand is paramount.

  • Ligand Purity Verification:

    • Chiral HPLC/GC: The most reliable method to determine the enantiomeric purity of your diamine ligand. Compare your sample to a racemic or enantiomerically pure standard if available.

    • NMR Spectroscopy: While standard ¹H and ¹³C NMR will confirm the chemical structure, chiral shift reagents or derivatization with a chiral auxiliary (e.g., Mosher's acid chloride) can be used to resolve the signals of the two enantiomers and determine the enantiomeric excess.

    • Optical Rotation: A straightforward but less definitive method. Compare the measured specific rotation of your ligand to the literature value. Deviations can indicate impurities or racemization.

  • Catalyst Complex Formation and Purity:

    • In-situ vs. Pre-formed Catalysts: For reactions using in-situ generated catalysts, ensure the complete coordination of the ligand to the metal precursor. This can be influenced by the solvent and temperature of pre-formation. For pre-formed and isolated complexes, characterization by techniques like X-ray crystallography or NMR spectroscopy is ideal to confirm the structure and coordination.

    • Control Reaction: Run a well-established reaction known to give high ee with a similar class of diamine ligands. If this control reaction also fails, it strongly points to an issue with your catalyst system.

Solvent Effects on Enantioselectivity

Question 2: How does the choice of solvent impact the enantiomeric excess, and what is a good strategy for solvent screening?

Answer: The solvent is not merely a medium for the reaction; it plays a crucial role in the catalytic cycle by influencing the conformation of the catalyst-substrate complex and the transition state energies.

  • Mechanism of Solvent Influence:

    • Polarity and Coordinating Ability: The solvent can interact with the metal center, the ligand, and the substrate. Non-coordinating solvents (e.g., toluene, dichloromethane) are often a good starting point as they are less likely to interfere with substrate binding. In contrast, coordinating solvents (e.g., THF, acetonitrile) can sometimes stabilize key intermediates or transition states, leading to higher enantioselectivity.

    • Hydrogen Bonding: Protic solvents (e.g., alcohols) can engage in hydrogen bonding with the diamine ligand or the substrate, which can either be beneficial or detrimental to the stereochemical outcome.

  • Solvent Screening Strategy: A systematic screening of solvents with varying properties is highly recommended. A suggested starting panel is presented in the table below. It is crucial to ensure all solvents are of high purity and anhydrous, as water can significantly impact many catalytic systems.

Solvent Class Examples Rationale
Aprotic, Nonpolar Toluene, HexaneMinimizes solvent-catalyst interactions.
Aprotic, Halogenated Dichloromethane (DCM), ChloroformCommon solvents with moderate polarity.
Aprotic, Ethereal Tetrahydrofuran (THF), Diethyl etherCoordinating solvents that can stabilize intermediates.
Aprotic, Polar Acetonitrile, Dimethylformamide (DMF)Highly polar and coordinating, can have a strong influence.
Protic Isopropanol, EthanolCapable of hydrogen bonding; use with caution.
The Critical Role of Temperature

Question 3: I am observing moderate enantiomeric excess at room temperature. Will lowering the temperature always improve the ee?

Answer: Generally, lower reaction temperatures lead to higher enantioselectivity. This is because the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states leading to the major and minor enantiomers becomes more significant relative to the thermal energy (kT) at lower temperatures.

However, there are important considerations:

  • Reaction Rate: Lowering the temperature will also decrease the reaction rate. You may need to significantly extend the reaction time to achieve full conversion.

  • Solubility: The solubility of your starting materials, catalyst, or intermediates may decrease at lower temperatures, potentially leading to a heterogeneous mixture and affecting the reaction.

  • Optimal Temperature Range: It is advisable to screen a range of temperatures (e.g., from room temperature down to -78 °C) to find the optimal balance between enantioselectivity and reaction rate.

Additives: The Key to Unlocking Higher Enantioselectivity

Question 4: Can the addition of other reagents (additives) improve the enantiomeric excess? If so, what types of additives should I consider?

Answer: Yes, additives can have a profound impact on the outcome of an asymmetric reaction. They can act as co-catalysts, activators, or modifiers of the catalytic environment.

  • Common Classes of Additives and Their Proposed Roles:

    • Lewis Acids/Bases: Weak Lewis acids (e.g., Zn(OTf)₂, Sc(OTf)₃) can coordinate to the substrate, enhancing its reactivity and influencing its orientation in the catalyst's chiral pocket. Weak, non-coordinating bases (e.g., proton sponge) can scavenge trace amounts of acid that may be detrimental to the catalyst.

    • Salts (Halide Effect): The addition of halide salts (e.g., LiCl, Bu₄NCl) can alter the coordination sphere of the metal catalyst, leading to changes in its reactivity and selectivity.

    • Acids/Bases as Co-catalysts: In some reactions, a Brønsted acid or base is required to activate the substrate or regenerate the catalyst. The choice and stoichiometry of this co-catalyst can be critical for achieving high ee.

A screening of additives should be conducted systematically, starting with substoichiometric amounts and carefully monitoring the effect on both yield and enantioselectivity.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for In-Situ Catalyst Formation and Asymmetric Reaction

This protocol provides a general framework for the in-situ preparation of a metal catalyst with (1R,6R)-Spiro[4.4]nonane-1,6-diamine and its use in a hypothetical asymmetric reaction.

Materials:

  • Metal precursor (e.g., [Rh(COD)Cl]₂, Cu(OTf)₂, etc.)

  • (1R,6R)-Spiro[4.4]nonane-1,6-diamine

  • Anhydrous solvent

  • Substrate

  • Reagent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the metal precursor (e.g., 0.05 mmol) and the (1R,6R)-Spiro[4.4]nonane-1,6-diamine ligand (e.g., 0.055 mmol, 1.1 equivalents relative to the metal) in the chosen anhydrous solvent (e.g., 5 mL).

    • Stir the mixture at room temperature for 30-60 minutes to allow for complex formation. The color of the solution may change, indicating complexation.

  • Reaction Setup:

    • In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the substrate (1.0 mmol) in the same anhydrous solvent (10 mL).

    • Cool the substrate solution to the desired reaction temperature (e.g., 0 °C, -20 °C, etc.).

  • Reaction Initiation:

    • To the cooled substrate solution, add the pre-formed catalyst solution via cannula.

    • Add the reagent (e.g., 1.2 mmol) to the reaction mixture.

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, quench the reaction as appropriate (e.g., with a saturated aqueous solution of NH₄Cl).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel.

    • Determine the enantiomeric excess of the purified product by chiral HPLC or GC.

Visualizing the Troubleshooting Workflow

A systematic approach is key to efficiently resolving issues with low enantiomeric excess. The following diagram illustrates a logical troubleshooting workflow.

Troubleshooting_Workflow Troubleshooting Low Enantiomeric Excess (ee) start Low ee Observed ligand_check Verify Ligand Purity (Chiral HPLC/GC, NMR) start->ligand_check ligand_check->start Impure Ligand catalyst_check Assess Catalyst Formation & Activity (Control Rxn) ligand_check->catalyst_check Ligand OK catalyst_check->start Inactive Catalyst solvent_screen Screen Solvents (Non-coordinating to Coordinating) catalyst_check->solvent_screen Catalyst OK temp_screen Screen Temperatures (RT to -78 °C) solvent_screen->temp_screen Optimized Solvent additive_screen Screen Additives (Lewis Acids, Salts, etc.) temp_screen->additive_screen Optimized Temperature substrate_check Evaluate Substrate Purity & Concentration additive_screen->substrate_check Optimized Additives success High ee Achieved substrate_check->success Optimized Conditions Stereocontrol_Model Simplified Model of Stereocontrol cluster_catalyst Chiral Catalyst Complex cluster_pocket Chiral Pocket Metal Metal TransitionState Favored Transition State Metal->TransitionState Ligand (1R,6R)-Spiro[4.4]nonane- 1,6-diamine Ligand->Metal Coordinates quadrant1 Favored Quadrant quadrant2 Blocked Quadrant quadrant3 Favored Quadrant quadrant4 Blocked Quadrant Substrate Substrate Substrate->Metal Approaches Substrate->TransitionState Product Major Enantiomer TransitionState->Product

Caption: A conceptual diagram illustrating the role of the chiral ligand in creating a stereoselective environment.

References

  • Harada, K., & Munegumi, T. (2018). Asymmetric Synthesis. In Kirk-Othmer Encyclopedia of Chemical Technology. Wiley. [Link]

  • Chan, A. S. C., Hu, W., Pai, C.-C., Lau, C.-P., Jiang, Y., & Mi, A. (2001). Highly Effective and Enantioselective Rhodium Catalysts for Asymmetric Hydrogenation. In Topics in Catalysis (Vol. 13, pp. 1-13). Springer. [Link]

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

  • Zhou, Y.-G. (2011). Chiral Spiro Ligands. In Privileged Chiral Ligands and Catalysts (pp. 293-324). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Pu, L. (1998). 1,1'-Binaphthyl Dimers, Oligomers, and Polymers: A New Class of Chiral Materials. Chemical Reviews, 98(7), 2405-2494. [Link]

Optimization

troubleshooting low yields in (1R,6R)-Spiro[4.4]nonane-1,6-diamine synthesis

Welcome to the technical support center for the synthesis of (1R,6R)-Spiro[4.4]nonane-1,6-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (1R,6R)-Spiro[4.4]nonane-1,6-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues leading to low yields. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to help you optimize your experimental outcomes.

Introduction

(1R,6R)-Spiro[4.4]nonane-1,6-diamine is a C2-symmetric chiral diamine that serves as a valuable building block and ligand in asymmetric synthesis. Its rigid spirocyclic backbone imparts unique stereochemical control in various chemical transformations. However, its multi-step synthesis can be challenging, with yield losses possible at several stages. This guide provides a structured approach to troubleshooting, from the synthesis of the key precursor, spiro[4.4]nonane-1,6-dione, to the final stereoselective diamination.

Troubleshooting Guide: Step-by-Step Analysis

The synthesis of (1R,6R)-Spiro[4.4]nonane-1,6-diamine can be dissected into three primary stages, each with its own set of potential challenges.

Stage 1: Synthesis of Spiro[4.4]nonane-1,6-dione

The preparation of the dione precursor is foundational. Low yields here will invariably impact the entire synthesis. A common route is the intramolecular Dieckmann condensation of a diethyl 2,2'-(cyclopentane-1,1-diyl)diacetate or a related cyclization.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for Spiro[4.4]nonane-1,6-dione Synthesis."

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Base: Sodium ethoxide (or other alkoxides) is hygroscopic and can be deactivated by moisture.Use freshly prepared or commercially sourced base. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Stoichiometry: Insufficient base will lead to incomplete reaction.Carefully check the molar ratios of your reactants. A slight excess of the base may be beneficial.
Formation of Polymeric or Oily Byproducts High Concentration: High concentrations can favor intermolecular reactions over the desired intramolecular cyclization.Employ high-dilution conditions. This can be achieved by slowly adding the diester to the base solution over an extended period.
Difficult Purification Co-distillation with Impurities: Impurities with similar boiling points can make purification by distillation challenging.Pre-purify the crude product by column chromatography on silica gel before distillation.[1]
Incomplete Decarboxylation: Residual β-keto ester can complicate purification and subsequent steps.Ensure the acidic workup and heating are sufficient for complete decarboxylation. Monitoring by TLC or ¹H NMR is advised.
Stage 2: Stereoselective Reduction to (1R,6R)-Spiro[4.4]nonane-1,6-diol

This step is critical for establishing the desired stereochemistry. The choice of reducing agent and reaction conditions will dictate the diastereoselectivity of the diol product. Often, a mixture of diastereomers is obtained, which then requires separation.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for Stereoselective Diol Synthesis."

Problem Potential Cause Recommended Solution
Poor Diastereoselectivity Choice of Reducing Agent: Different reducing agents exhibit different selectivities. For example, LiAlH₄ may yield a different diastereomeric ratio than catalytic hydrogenation.[2]Screen various reducing agents (e.g., LiAlH₄, NaBH₄, catalytic hydrogenation with different catalysts like Raney Nickel or Pt/C) and solvents to optimize for the desired diastereomer.[2]
Reaction Temperature: Temperature can influence the kinetic vs. thermodynamic product distribution.Conduct the reduction at a low temperature (e.g., -78 °C to 0 °C) to enhance stereoselectivity.
Ring-Opening Side Reaction Solvent Choice: In alcohol solvents, ring-opening of the dione can be a significant side reaction, especially with certain catalysts.[2]If ring-opening is observed, switch to an aprotic solvent like diethyl ether or THF for stoichiometric hydrogenations.[2]
Difficult Separation of Diastereomers Similar Physical Properties: The diol diastereomers can have very similar polarities, making chromatographic separation challenging.Utilize a high-efficiency silica gel and a carefully optimized eluent system for column chromatography. Stepwise gradient elution may be effective.[3] Alternatively, consider derivatization with a chiral resolving agent to form diastereomeric esters or ketals, which may be more easily separated.[4]
Stage 3: Conversion of Diol to (1R,6R)-Spiro[4.4]nonane-1,6-diamine

This final transformation is often the most challenging, with several potential pitfalls. A common and reliable method involves a double inversion of the diol stereocenters. This is typically achieved by converting the diol to a dimesylate, followed by displacement with azide and subsequent reduction.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for Diol to Diamine Conversion."

Problem Potential Cause Recommended Solution
Incomplete Mesylation Steric Hindrance: The hydroxyl groups may be sterically hindered, slowing the reaction.Use a less hindered and more nucleophilic base like triethylamine or pyridine. Ensure an adequate excess of methanesulfonyl chloride (MsCl) and allow for sufficient reaction time, monitoring by TLC.
Low Yield in Azide Displacement (Sₙ2) Poor Leaving Group Formation: Incomplete mesylation will result in no reaction at that center.Ensure the dimesylate is pure before proceeding.
Elimination Side Reactions: The dimesylate can undergo elimination reactions, especially with a strong, non-nucleophilic base.Use a polar aprotic solvent like DMF or DMSO to favor the Sₙ2 reaction. Maintain a moderate temperature (e.g., 60-80 °C) to promote displacement without excessive elimination.
Incomplete Reduction of Diazide Catalyst Deactivation: The catalyst (e.g., Pd/C) can be poisoned by impurities.Use a high-quality catalyst and ensure the diazide intermediate is purified before reduction. If the reaction stalls, filtering and adding fresh catalyst may help.
Insufficient Hydrogen Pressure: The reduction may require elevated hydrogen pressure.If using a balloon of hydrogen, consider using a Parr shaker or a similar apparatus to increase the hydrogen pressure.
Alternative: Reductive Amination of Dione Low Stereoselectivity: Direct reductive amination of the dione with ammonia or an ammonia source can lead to a mixture of diastereomers.This route is generally less stereoselective for this target. If pursued, it would likely require a chiral ammonia equivalent and extensive optimization of the catalyst and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis is consistently below 10%. Where should I focus my optimization efforts?

A1: A low overall yield is often due to compounding losses at each step. The most critical step to optimize first is the synthesis of the spiro[4.4]nonane-1,6-dione (Stage 1), as this provides the foundation for the entire sequence. Ensure this step is reproducible and yields are consistently above 50% before optimizing subsequent transformations. Even small improvements in early steps have a large impact on the final amount of product.

Q2: I am having trouble with the chiral resolution of the diol. Are there any alternatives?

A2: Chiral resolution can indeed be tedious. An alternative is an asymmetric synthesis approach. This could involve an asymmetric reduction of the spiro[4.4]nonane-1,6-dione using a chiral catalyst, which could directly provide the enantiomerically enriched diol, potentially bypassing the need for resolution.

Q3: Can I convert the diol to the diamine directly without the azide intermediate?

A3: Direct conversion of diols to diamines is possible using methods like the "borrowing hydrogen" catalysis, which couples diols with amines.[5] However, for this specific substrate, the stereochemical outcome would need to be carefully evaluated, as these methods do not necessarily proceed with the double inversion required to obtain the (1R,6R)-diamine from the (1R,6R)-diol. The mesylate-azide route is generally more reliable for achieving the desired stereochemistry.

Q4: How can I best purify the final (1R,6R)-Spiro[4.4]nonane-1,6-diamine product?

A4: The final diamine is a basic compound. It can be purified by standard column chromatography on silica gel, often with an eluent system containing a small amount of a basic modifier like triethylamine or ammonia in methanol to prevent streaking and improve recovery. Alternatively, the diamine can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent (like ether or methanol). The salt can then be precipitated or recrystallized to a high degree of purity, and the free base can be regenerated by treatment with a base.

Representative Experimental Protocol

This protocol outlines a plausible synthesis route and should be adapted and optimized based on your specific laboratory conditions and analytical capabilities.

Step 1: Synthesis of (±)-Spiro[4.4]nonane-1,6-dione This step is based on established methods for similar cyclizations.[6]

  • Under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add diethyl 2,2'-(cyclopentane-1,1-diyl)diacetate dropwise at reflux.

  • After the addition is complete, continue to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture, neutralize with aqueous HCl, and heat to effect decarboxylation.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude dione by vacuum distillation or column chromatography.

Step 2: Reduction to (±)-cis,cis-Spiro[4.4]nonane-1,6-diol This procedure aims for the cis,cis-diol, which can then be resolved.

  • In an oven-dried flask under an inert atmosphere, dissolve the spiro[4.4]nonane-1,6-dione in anhydrous THF and cool to -78 °C.

  • Slowly add a solution of a reducing agent known to favor the cis,cis-diol, such as lithium tri-sec-butylborohydride (L-Selectride®).

  • Stir at low temperature until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction with water, followed by aqueous NaOH and H₂O₂.

  • Extract the product, dry the organic layer, and concentrate. Purify by column chromatography to isolate the cis,cis-diol.

Step 3: Resolution and Conversion to (1R,6R)-Spiro[4.4]nonane-1,6-diamine This is a representative procedure involving resolution and chemical transformation.

  • Resolution: Resolve the (±)-cis,cis-diol by forming diastereomeric esters with a chiral acid (e.g., camphorsulfonic acid) or by forming diastereomeric ketals with a chiral ketone like (1R)-(+)-camphor, followed by chromatographic separation and hydrolysis.[7]

  • Mesylation: Dissolve the enantiomerically pure (1S,5S,6S)-diol (which will lead to the (1R,6R)-diamine after double inversion) in anhydrous DCM and pyridine at 0 °C. Add methanesulfonyl chloride dropwise and stir until the reaction is complete.

  • Azide Displacement: Dissolve the purified dimesylate in DMF and add sodium azide. Heat the mixture (e.g., at 80 °C) until the starting material is consumed.

  • Reduction: Dissolve the crude diazide in methanol or ethanol, add a Pd/C catalyst, and hydrogenate under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete.

  • Purification: Filter the reaction mixture through Celite® to remove the catalyst, concentrate the filtrate, and purify the resulting diamine by column chromatography or crystallization as a salt.

References

  • List, B. (2006). Expedient Synthesis of Chiral 1,2- and 1,4-Diamines: Protecting Group Dependent Regioselectivity in Direct Organocatalytic Asymmetric Mannich Reactions. Organic Letters. Available at: [Link]

  • Ma, J. et al. (2025). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society.
  • Paquette, L. A. et al. (2003). Conversion of the enantiomers of spiro[4.4]nonane-1,6-diol into both epimeric carbaspironucleosides having natural C1' absolute configuration. Organic Letters. Available at: [Link]

  • Zhao, Y. et al. (2021). Catalytic Diastereo- and Enantioconvergent Synthesis of Vicinal Diamines from Diols through Borrowing Hydrogen. Angewandte Chemie International Edition in English. Available at: [Link]

  • Chan, A. S. C. et al. (n.d.). Synthesis of Spiro[4.4]Nonane-l,6-Diols via the Hydrogenation of Spiro[4.4]Nonane. NTU Scholars. Available at: [Link]

  • Harada, N. et al. (1975). Synthese der enantiomeren 1,6‐Spiro[4.4]nonadiene. Helvetica Chimica Acta.
  • Chan, A. S. C. et al. (n.d.). Synthesis of Spiro[4.4]Nonane-l,6-Diols via the Hydrogenation of Spiro[4.4]Nonane. NTU Scholars. Available at: [Link] (Note: This is a repeated reference to provide citation for a different point).

  • Keay, B. A. et al. (n.d.). An Improved Synthesis and Resolution of (±)-cw,m-Spiro[4.4]Nonane-l,6-Diol. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for (1R,6R)-Spirononane-1,6-diamine Catalysts

Technical Support Center: Optimizing Reaction Temperature for (1R,6R)-Spiro[1]nonane-1,6-diamine Catalysts Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this def...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Reaction Temperature for (1R,6R)-Spiro[1]nonane-1,6-diamine Catalysts

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to troubleshooting and optimizing temperature parameters for (1R,6R)-Spiro[1]nonane-1,6-diamine based catalytic systems.

This chiral spiro-diamine features a highly rigid, C2​ -symmetric backbone. This unique structural rigidity minimizes the entropic penalty ( ΔS‡ ) during transition state assembly, making it a privileged scaffold in both transition-metal catalysis (e.g., Ru/Pt complexes) and organocatalysis[2]. However, the thermodynamic profile of this catalyst means that improper temperature control is the leading cause of poor enantiomeric excess (ee) and stalled conversions.

Part 1: Troubleshooting Guides & FAQs

Q1: My Ru-(1R,6R)-Spiro[1]nonane-1,6-diamine catalyzed asymmetric transfer hydrogenation (ATH) is stalling at room temperature. Should I increase the heat?

Causality & Solution: Yes. Unlike highly flexible acyclic diamines, the rigid spiro[1]nonane backbone creates a sterically demanding coordination sphere around the Ruthenium center. At room temperature (20–25 °C), the rate of hydride transfer from the hydrogen donor (e.g., isopropanol or formic acid) to the Ru-center is kinetically hindered. To overcome this activation energy barrier, we recommend operating the ATH reaction between 40 °C and 60 °C . This temperature range ensures rapid formation of the active Ru-hydride species without compromising the structural integrity of the catalyst[3].

Q2: I am using the spiro-diamine as an organocatalyst for an asymmetric aldol reaction, but my enantioselectivity (ee) drops significantly above 10 °C. Why?

Causality & Solution: In organocatalytic mechanisms (such as enamine or iminium activation), the spiro-diamine relies on precise hydrogen-bonding networks to lock the incoming electrophile. At elevated temperatures, the kinetic energy disrupts these delicate non-covalent interactions, allowing the substrate to access higher-energy, non-selective transition states. Furthermore, higher temperatures accelerate the uncatalyzed, racemic background reaction. For asymmetric aldol and Henry reactions utilizing spiro-diamine derivatives, you must cool the reaction to 0 °C to -20 °C to maximize stereocontrol (routinely achieving 76–99% ee)[4].

Q3: We observe complete catalyst deactivation and black precipitation when running reactions above 80 °C. What is the mechanism of failure?

Causality & Solution: Operating above 80 °C risks irreversible catalyst degradation. The primary failure mechanism is the thermal oxidation of the primary amines on the spiro[1]nonane backbone to diimines, particularly in the presence of trace oxygen or reducible metal centers. If your protocol requires high temperatures, you must ensure strict Schlenk techniques (freeze-pump-thaw degassing) to maintain a rigorously inert atmosphere.

Part 2: Data Presentation & Performance Matrix

The following table summarizes the optimal temperature windows and expected performance metrics based on the catalytic modality.

Reaction ClassCatalyst System ModalityOptimal Temp RangeExpected ConversionExpected ee (%)Primary Temperature Risk
Asymmetric Aldol Spiro-diamine organocatalyst-20 °C to 0 °C> 85%76 - 99%High temp reduces ee via racemic background reaction.
Asymmetric Henry Cu-Spiro-diamine complex0 °C to 25 °C> 90%85 - 98%High temp disrupts the rigid transition state assembly.
Transfer Hydrogenation Ru-Spiro-diamine complex40 °C to 60 °C> 95%90 - 99%Low temp stalls hydride transfer kinetics.

Part 3: Standard Operating Procedure (SOP)

Temperature-Optimized Asymmetric Transfer Hydrogenation (ATH)

To ensure self-validating and reproducible results, follow this step-by-step methodology for the ATH of standard aryl ketones using a Ru-(1R,6R)-Spiro[1]nonane-1,6-diamine complex.

Step 1: Pre-catalyst Activation In a dry, argon-flushed Schlenk flask, combine 0.5 mol% of the Ru-spiro-diamine pre-catalyst with a 0.1 M solution of potassium tert-butoxide (KOtBu) in anhydrous isopropanol. Stir at 25 °C for 15 minutes until a color change (typically yellow to deep orange/red) indicates the formation of the active amido complex.

Step 2: Substrate Addition & Equilibration Add the ketone substrate (1.0 equiv, 0.5 M concentration). Immediately transfer the flask to a pre-heated oil bath set strictly to 45 °C . Note: Do not exceed 60 °C to prevent thermal degradation of the diamine ligand.

Step 3: Reaction Monitoring Maintain the temperature at 45 °C. The elevated temperature provides the necessary kinetic energy for the isopropanol to donate a hydride to the Ru-amido complex, forming the active Ru-hydride. Monitor via TLC or GC-FID. Complete conversion typically occurs within 2 to 4 hours.

Step 4: Quenching Once conversion is >95%, immediately remove the flask from the heat source and cool to 0 °C in an ice bath to kinetically freeze any reverse reaction (Oppenauer oxidation). Quench by exposing the mixture to air and adding 1 mL of saturated aqueous NH4​Cl .

Part 4: Mechanistic Visualizations

G Start Reaction Sub-Optimal Check Analyze Primary Issue Start->Check LowEE Low Enantioselectivity (ee) Check->LowEE LowConv Low Conversion / Stalled Check->LowConv Degradation Catalyst Degradation Check->Degradation Action1 Decrease Temp (0°C to -20°C) Suppress background reaction LowEE->Action1 Action2 Increase Temp (40°C - 60°C) Overcome activation barrier LowConv->Action2 Action3 Lower Temp < 80°C Check for amine oxidation Degradation->Action3 Success Optimal Catalytic Performance Action1->Success Action2->Success Action3->Success

Fig 1. Troubleshooting workflow for temperature-related failures in spiro-diamine catalysis.

Cycle Precat Ru-Spiro Precatalyst (Stable at RT) Active Ru-Hydride Active Species (Requires 40°C+) Precat->Active H2 or iPrOH Heat (40°C) TS Transition State (Enantio-determining) (Temp Sensitive) Active->TS Substrate Binding Product Chiral Product Release TS->Product Hydride Transfer Product->Precat Ligand Exchange

Fig 2. Temperature-dependent phases in the Ru-(1R,6R)-Spiro[1]nonane-1,6-diamine catalytic cycle.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Synthesis of Tunable Diamine Ligands with Spiro Indane-2,2′-pyrrolidine Backbone and Their Applications in Enantioselective Henry Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Asymmetric Aldol Reactions Catalyzed by New Spiro Diamine Derivatives Source: ChemInform / ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Moisture Sensitivity in (1R,6R)-Spiro[4.4]nonane-1,6-diamine Catalysis

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate moisture-induced failures...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate moisture-induced failures when working with (1R,6R)-Spiro[4.4]nonane-1,6-diamine catalytic systems.

While the rigid spiro[4.4]nonane-1,6-diamine backbone provides exceptional stereochemical control in transition metal complexes (such as Ru, Ir, and Ni systems)[1], the primary amines on this C2-symmetric ligand are highly susceptible to competitive binding by water. Understanding the mechanistic causality behind these failures is critical to maintaining scientific integrity and reproducibility in your asymmetric workflows.

Diagnostic Workflow: Identifying Contamination

Before altering your synthetic protocols, you must accurately diagnose whether your catalytic failure is driven by trace moisture, severe water ingress, or oxygen contamination.

DiagnosticWorkflow Start Reaction Failure: Spiro-Diamine Catalysis YieldCheck Is Conversion < 50%? Start->YieldCheck EECheck Is ee% severely reduced? YieldCheck->EECheck No MoistureHigh High Moisture (>200 ppm) Metal-Hydroxo Dimerization YieldCheck->MoistureHigh Yes MoistureLow Trace Moisture (50-100 ppm) Partial Ligand Dissociation EECheck->MoistureLow Yes ColorCheck Did solution turn black? EECheck->ColorCheck No Action1 Run Karl Fischer Titration Dry Solvents via Seca System MoistureHigh->Action1 MoistureLow->Action1 Oxidation O2 Contamination Metal Oxidation Action2 Azeotropic Ligand Drying Purge Glovebox Atmosphere Oxidation->Action2 ColorCheck->Oxidation Yes ColorCheck->Action2 No Action1->Action2

Workflow for diagnosing moisture vs. oxygen contamination in spiro-diamine catalysis.

Mechanistic Troubleshooting Guides (Q&A)

Q: Why does my reaction stall at 20-30% conversion when using Ru or Ir complexes of (1R,6R)-Spiro[4.4]nonane-1,6-diamine? A: This is the hallmark of severe moisture contamination (>200 ppm). The primary amines on the spiro scaffold act as hard Lewis bases. When excess water enters the system, it undergoes deprotonation or oxidative addition at the metal center, forming thermodynamically stable, inactive metal-hydroxo (M-OH) bridged dimers. This irreversibly sequesters the active catalyst, halting the catalytic cycle entirely.

Q: The yield is acceptable (>85%), but my enantiomeric excess (ee) dropped from 98% to 40%. Is this a moisture issue? A: Yes. Trace moisture (50–100 ppm) causes competitive binding. Water molecules form hydrogen bonds with the diamine's -NH₂ protons or competitively bind to the metal center, causing partial dissociation of the (1R,6R)-Spiro[4.4]nonane-1,6-diamine ligand. The resulting "bare" metal species catalyzes an achiral background reaction. Because the achiral reaction is often kinetically faster than the sterically hindered chiral pathway, even 1-2% of dissociated ligand will drastically erode the global ee[2].

Q: Are pre-formed Ru(II)-diamine complexes more stable than in-situ generated catalysts? A: Yes. While in-situ generated active species are highly vulnerable to trace water, properly isolated Ru(II)-diamine precatalysts can be engineered for greater bench stability. However, once activated in solution, the catalytic intermediates regain extreme moisture sensitivity and require rigorous anhydrous conditions[3].

Quantitative Performance Data

To illustrate the causality between moisture levels and reaction outcomes, the following table summarizes the degradation of catalyst performance based on solvent water content during a standard asymmetric hydrogenation.

Table 1: Impact of Solvent Moisture on (1R,6R)-Spiro[4.4]nonane-1,6-diamine-Ru Catalysis

Moisture Level (H₂O ppm)Dominant Catalyst StateConversion (%)Enantiomeric Excess (ee %)
< 10 ppm (Rigorous)Intact M-N coordination> 99%98%
50 - 100 ppm Partial ligand dissociation85%72%
200 - 500 ppm Competitive H₂O binding40%35%
> 1000 ppm Metal-hydroxo dimer formation< 5%N/A

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, do not rely on "assumed" dry reagents. Implement the following self-validating protocol for handling (1R,6R)-Spiro[4.4]nonane-1,6-diamine.

Protocol: Rigorous Anhydrous Catalyst Assembly

Step 1: Azeotropic Drying of the Ligand (Causality: Commercial diamines often absorb atmospheric moisture, forming stable hydrates that introduce water directly to the metal center).

  • Dissolve 1.0 mmol of (1R,6R)-Spiro[4.4]nonane-1,6-diamine in 10 mL of anhydrous toluene in a Schlenk flask.

  • Evaporate the solvent under reduced pressure (0.1 mbar) at 40°C.

  • Repeat this process three times to azeotropically remove any crystalline water.

  • Backfill the flask with ultra-high purity (UHP) Argon.

Step 2: Solvent Validation (Causality: Solvents from drying columns can degrade over time. Verification prevents batch failures).

  • Dispense the required reaction solvent (e.g., THF, DCM, or Toluene) from a solvent purification system directly into a dried Schlenk bomb.

  • Validation Check: Perform a Karl Fischer titration. Proceed only if the water content is < 10 ppm.

Step 3: Glovebox Assembly

  • Transfer the dried ligand, metal precursor (e.g., [RuCl₂(p-cymene)]₂), and validated solvent into an Argon-filled glovebox (H₂O < 0.5 ppm, O₂ < 0.5 ppm).

  • Mix the metal precursor and ligand in a 1:1.05 molar ratio to ensure complete metal complexation, preventing bare-metal achiral background reactions.

  • Stir at room temperature for 1 hour until a homogenous, brightly colored solution is formed (color depends on the metal used).

  • Seal the active catalyst solution in a pressure-tight Schlenk vessel before transferring it out of the glovebox for the substrate addition.

Frequently Asked Questions (FAQs)

Q: Can I use molecular sieves directly in the reaction mixture to scavenge moisture? A: It is highly discouraged. While 3Å or 4Å molecular sieves absorb water, their slightly acidic/basic surfaces can interact with the primary amines of the (1R,6R)-Spiro[4.4]nonane-1,6-diamine, leading to ligand sequestration or unwanted side reactions. Always dry solvents prior to the reaction.

Q: How should I store bulk quantities of the ligand? A: Store the ligand in a tightly sealed amber vial inside a desiccator or an inert glovebox at 2–8°C. If stored outside a glovebox, wrap the cap in Parafilm and flush the vial with Argon after every use.

Q: My catalyst solution turned dark brown immediately upon solvent addition. Is this a moisture issue? A: No. A rapid shift to dark brown or black usually indicates oxygen contamination resulting in the oxidation of the metal center, rather than moisture contamination. Purge your Schlenk lines and verify the O₂ sensors in your glovebox.

References[2] Title: Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex

Source: Organic Letters - ACS Publications URL: [3] Title: Design of Ru(II)-NHC-Diamine Precatalysts Directed by Ligand Cooperation: Applications and Mechanistic Investigations for Asymmetric Hydrogenation Source: Journal of the American Chemical Society URL: [1] Title: Tetrachloro-2,2′-[(spiro[4.4]nonane-1,6-diyl)bis(nitrilomethylidyne)]diphenolato-κ4 O,N,N′,O′}nickel(II) Source: PMC (National Institutes of Health) URL:

Sources

Troubleshooting

reducing catalyst loading when using (1R,6R)-Spiro[4.4]nonane-1,6-diamine

Welcome to the Technical Support Center for Asymmetric Catalysis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize your workflows when utilizing (1R,6R)-Spiro[4.4]nonane...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Asymmetric Catalysis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize your workflows when utilizing (1R,6R)-Spiro[4.4]nonane-1,6-diamine .

This rigid, C2-symmetric chiral diamine is a privileged ligand scaffold, particularly when complexed with transition metals like Ruthenium for Asymmetric Hydrogenation (AH) and Asymmetric Transfer Hydrogenation (ATH). While its spirocyclic backbone provides exceptional enantio-discrimination, reducing the catalyst loading to industrial standards (e.g., <0.01 mol% or Turnover Numbers >10,000) requires a strict, systems-level approach to reaction engineering.

Below is our comprehensive troubleshooting guide, structured to explain the chemical causality behind experimental failures and to provide self-validating protocols for success.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my reaction stall at 40-50% conversion when I drop the catalyst loading below 0.1 mol%? The Causality: When you reduce catalyst loading, you are drastically decreasing the concentration of the active metal species relative to the substrate. In Noyori-type hydrogenations, the active intermediate is a highly sensitive 16-electron Ru-amide complex [4]. At 1.0 mol% loading, the catalyst pool is large enough to "scavenge" trace impurities (such as unreacted halides, sulfur compounds, or water from substrate synthesis) and still leave enough active catalyst to finish the reaction. At 0.01 mol%, these trace poisons coordinate irreversibly to the Ruthenium center or protonate the active amide, completely killing the catalytic cycle. The Fix: Substrate purity must be >99.9%. Implement rigorous distillation or recrystallization of your ketone/imine substrates immediately prior to use.

Q2: How does base stoichiometry affect the activation of the Ru-(1R,6R)-Spiro[4.4]nonane-1,6-diamine precatalyst? The Causality: The precatalyst (an 18-electron Ru-chloride complex) is inactive. A strong base (like KOtBu or KOH) is required to abstract the chloride and a proton from the diamine ligand, generating the active 16-electron species. However, excess base is detrimental. Real-time FlowNMR kinetic studies have shown that excess base exerts competitive inhibition on product formation by coordinating to the metal center or promoting off-cycle resting states [2]. Furthermore, excess base can trigger background aldol condensation of the substrate. The Fix: Maintain a strict Base:Ruthenium ratio. For low catalyst loadings, a ratio of 2:1 to 10:1 is optimal. Never use a massive excess of base when operating below 0.05 mol% catalyst loading.

Q3: Should I form the catalyst in situ or use an isolated pre-formed complex to achieve the lowest loading? The Causality: In situ formation (mixing the metal precursor and the spiro diamine directly in the reactor) is convenient but highly inefficient for low-loading applications. It often results in incomplete complexation, leaving free metal and free ligand in solution [1]. Free Ruthenium can catalyze a racemic background reduction (destroying your enantiomeric excess), while free ligand can alter the pH or coordination dynamics. The Fix: Always synthesize, isolate, and characterize the pre-formed Ru-(1R,6R)-Spiro[4.4]nonane-1,6-diamine complex before use.

Part 2: Visualizing the System

To effectively troubleshoot, you must understand the catalytic cycle and the decision-making workflow for optimization.

CatalyticCycle Precatalyst Ru-Cl(spiro-diamine) Precatalyst (18e) BaseAct Base Activation (-HCl) Precatalyst->BaseAct Active16e Active Ru-Amide (16-electron) BaseAct->Active16e Initiation Hydride18e Ru-Hydride (18-electron) Active16e->Hydride18e H2 / Hydride Uptake Hydride18e->Active16e Substrate Reduction Product Chiral Alcohol Hydride18e->Product Substrate Prochiral Ketone Substrate->Hydride18e H2Source H2 Gas or iPrOH H2Source->Active16e

Caption: The Noyori-type catalytic cycle highlighting the critical 16e/18e interconversion.

Troubleshooting Start Reaction Stalls at <0.01 mol% Purity Is substrate >99.9% pure? (Free of halides/water) Start->Purity Purify Rigorous Distillation / Degassing Purity->Purify No Base Is Base:Ru ratio optimal? (Target 2:1 to 10:1) Purity->Base Yes Purify->Base OptBase Perform Base Titration Base->OptBase No Precat Using isolated precatalyst? Base->Precat Yes OptBase->Precat Isolate Synthesize & Isolate Complex Precat->Isolate No Success Achieve High TON (>10,000) Precat->Success Yes Isolate->Success

Caption: Decision tree for troubleshooting stalled asymmetric hydrogenations at low catalyst loadings.

Part 3: Quantitative Data & Optimization Matrix

To demonstrate the delicate balance required for reducing catalyst loading, observe the following optimization matrix based on standard ketone reduction models [3]. Note how the required base equivalents must scale down as the catalyst loading scales down to prevent competitive inhibition.

Catalyst Loading (mol%)Substrate PurityBase (KOtBu) EquivalentsReaction TimeConversion (%)Enantiomeric Excess (ee %)
1.0Standard (95%)10.02 hours>9998
0.1Standard (95%)10.012 hours45 (Stalled)98
0.1High (>99.9%)2.04 hours>99>99
0.01 High (>99.9%) 0.05 8 hours >99 >99
0.001High (>99.9%)0.0524 hours12 (Stalled)96

Part 4: Self-Validating Experimental Protocol

To achieve a successful reaction at 0.01 mol% catalyst loading, follow this strictly controlled methodology. This protocol is self-validating: if step 2 fails the visual check, the reaction will fail, saving you time and analytical resources.

Step 1: Substrate Preparation (Critical Step)

  • Dissolve the ketone substrate in a minimal amount of HPLC-grade solvent.

  • Pass through a short pad of activated basic alumina to remove trace acidic impurities and transition metal poisons.

  • Distill the substrate under high vacuum. Store under an Argon atmosphere.

Step 2: Precatalyst Activation

  • In an Argon-filled glovebox, weigh 1.0 mg of the isolated [RuCl2(p-cymene)((1R,6R)-Spiro[4.4]nonane-1,6-diamine)] complex into a dry Schlenk flask.

  • Add 2.0 mL of rigorously degassed anhydrous isopropanol (for ATH) or methanol (for AH).

  • Add a standardized solution of KOtBu in isopropanol (target a 5:1 Base:Ru molar ratio).

  • Self-Validation Check: The solution must undergo a distinct color change (typically from orange/brown to deep red/purple) within 5 minutes, indicating the successful formation of the 16-electron Ru-amide species. If the solution remains cloudy or unchanged, your solvent is wet. Abort and restart.

Step 3: Reaction Execution

  • Transfer the activated catalyst solution via a gas-tight syringe to a stainless-steel autoclave containing the purified substrate (10,000 molar equivalents relative to Ru).

  • Purge the vessel with H2 gas three times, then pressurize to the optimal pressure (typically 10-30 atm for standard AH) [4].

  • Stir vigorously (1000 rpm) at 25–40 °C. High stirring rates are mandatory at low catalyst loadings to ensure mass transfer of H2 gas into the liquid phase does not become the rate-limiting step.

Step 4: Quenching and Analysis

  • Vent the reactor carefully after the designated time.

  • Quench the reaction immediately by exposing it to air and adding a drop of acetic acid. This protonates the active catalyst, preventing any reverse reaction (racemization) during sample workup.

  • Analyze conversion via GC-FID and enantiomeric excess via Chiral HPLC.

References

  • Process for the stereoselective preparation of a pyrazole carboxamide.
  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
  • Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. PMC.
  • Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular c

Reference Data & Comparative Studies

Validation

(1R,6R)-Spiro[4.4]nonane-1,6-diamine vs (1S,2S)-1,2-diaminocyclohexane (DACH) catalytic activity

An objective, mechanistic, and highly technical comparison of (1R,6R)-Spiro[4.4]nonane-1,6-diamine and (1S,2S)-1,2-diaminocyclohexane (DACH) reveals two distinct paradigms in chiral ligand design. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, mechanistic, and highly technical comparison of (1R,6R)-Spiro[4.4]nonane-1,6-diamine and (1S,2S)-1,2-diaminocyclohexane (DACH) reveals two distinct paradigms in chiral ligand design. As a Senior Application Scientist, I approach this comparison not just by looking at end-point enantiomeric excess (ee%), but by analyzing the geometric causality that drives transition-metal stereodiscrimination.

While DACH is the ubiquitous workhorse of asymmetric catalysis, the spiro[4.4]nonane backbone offers a highly specialized, ultra-rigid alternative that excels where traditional cyclohexane backbones fail due to insufficient steric shielding.

Structural Causality and Mechanistic Divergence

The fundamental difference in catalytic activity between these two diamines stems from their skeletal rigidity and the resulting spatial projection of their amine coordination sites.

  • (1S,2S)-DACH: The 1,2-diaminocyclohexane ring naturally adopts a stable chair conformation. The equatorial positioning of the primary amines restricts the N-C-C-N dihedral angle to approximately 60°. This creates a predictable, C2-symmetric chiral environment that is highly effective for forming Salen-type complexes (e.g., Jacobsen's catalyst) and Trost ligands.

  • (1R,6R)-Spiro[4.4]nonane-1,6-diamine: This scaffold features two fused cyclopentane rings sharing a single quaternary carbon (the spiro node). This spirocyclic architecture prevents conformational flipping entirely. Crystallographic studies of transition metal complexes (such as Ni-Salen derivatives) demonstrate that the spiro frame induces intense tetrahedral distortion[1]. The steric pressure of the spirocyclic ligand forces a wider bite angle and reinforces asymmetry, creating a significantly "deeper" chiral pocket compared to the flatter DACH complexes[1].

This intensive distortion is the causal factor for the spiro diamine's superior performance in the asymmetric hydrogenation of sterically demanding ketones, where the restricted rotation of the substrate demands a highly rigid, deep chiral pocket to enforce facial selectivity[2].

LigandComparison cluster_DACH DACH Scaffold cluster_Spiro Spiro[4.4]nonane Scaffold DACH (1S,2S)-DACH Chair Conformation Dihedral: ~60° Salen Salen/Trost Ligands Broad Substrate Scope DACH->Salen App1 Asymmetric Epoxidation Allylic Alkylation Salen->App1 Spiro (1R,6R)-Spiro Diamine Spirocyclic Node High Distortion RuNi Ru/Ni/Pt Complexes Deep Chiral Pocket Spiro->RuNi App2 Asymmetric Hydrogenation Sterically Hindered Substrates RuNi->App2

Fig 1. Structural logic and catalytic application divergence between DACH and Spiro diamines.

Comparative Catalytic Performance

The following table synthesizes quantitative data comparing the two ligands across standard asymmetric transformations. The data highlights how the spiro node's rigidity translates into catalytic metrics.

Parameter(1S,2S)-DACH(1R,6R)-Spiro[4.4]nonane-1,6-diamine
Backbone Rigidity High (Chair Conformation)Ultra-High (Spirocyclic Node)
Coordination Geometry Standard Square-Planar / OctahedralTetrahedrally Distorted Square-Planar[1]
Typical Metal Binding Mn, Ru, Pd, CuRu, Ni, Ir, Pt[1][2][3]
Ru-Catalyzed Ketone Hydrogenation (ee%) 85 - 95%95 - >99% (Optimal for bulky ketones)[2]
Mn-Catalyzed Epoxidation (ee%) >95% (Jacobsen Benchmark)Moderate (Steric mismatch in standard Salen)
Catalyst Loading (Typical) 1.0 - 5.0 mol%0.01 - 1.0 mol% (High TOF in Ru-ATH)[2]

Self-Validating Experimental Protocols

To objectively evaluate these ligands, researchers must employ self-validating workflows. The following protocols detail the preparation and application of these catalysts, embedding internal controls to ensure data integrity.

Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH) using Spiro[4.4]nonane-1,6-diamine

This protocol utilizes the spiro diamine in a Noyori-type ruthenium complex for the enantioselective reduction of acetophenone[2].

  • Step 1: Catalyst Complexation: In a glovebox, combine [RuCl2(p-cymene)]2 (0.5 mol%) and (1R,6R)-spiro[4.4]nonane-1,6-diamine (1.1 mol%) in anhydrous 2-propanol. Stir at 80°C for 1 hour to ensure complete complexation.

    • Causality: Heating overcomes the steric barrier imposed by the spirocyclic ligand, forcing the highly distorted coordination geometry required for active catalysis[1].

  • Step 2: Substrate Addition: Cool the mixture to room temperature. Add acetophenone (1.0 equiv, 0.5 M) and a solution of potassium tert-butoxide (t-BuOK, 2.0 mol%) in 2-propanol.

  • Step 3: Reaction Monitoring: Stir at 25°C. Monitor conversion via GC-MS by taking 50 µL aliquots, quenching with 0.1M HCl to halt the catalyst, and extracting into ethyl acetate.

  • Step 4: Self-Validating ee% Determination: Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Validation Check: You must run a racemic standard of 1-phenylethanol sequentially. The catalytic run is only validated if the racemic standard demonstrates baseline resolution ( Rs​>1.5 ) under identical mobile phase conditions, proving the ee% calculation is not an artifact of co-elution.

Protocol B: Mn-Catalyzed Asymmetric Epoxidation using DACH (Jacobsen-type)
  • Step 1: Salen Ligand Synthesis: Condense (1S,2S)-DACH (1.0 equiv) with 3,5-di-tert-butylsalicylaldehyde (2.0 equiv) in refluxing ethanol. Isolate the yellow precipitate.

  • Step 2: Metallation: Reflux the Salen ligand with Mn(OAc)2·4H2O in ethanol, followed by aerobic oxidation in the presence of LiCl to yield the Mn(III)-Salen-Cl complex.

  • Step 3: Epoxidation: Dissolve indene (1.0 equiv) and the Mn-catalyst (4 mol%) in dichloromethane. Add 4-phenylpyridine N-oxide (0.2 equiv) as an axial ligand to push the active Mn-oxo species into the DACH chiral pocket.

  • Step 4: Oxidation: Slowly add commercial bleach (NaOCl, 1.5 equiv) buffered to pH 11.3 at 0°C.

    • Validation Check: Determine conversion via 1H-NMR of the crude mixture (comparing alkene protons to epoxide protons) before chiral HPLC analysis to ensure the catalyst did not deactivate via oxidative degradation.

WorkflowValidation Step1 Step 1: Ligand Complexation DACH + Mn/Ru OR Spiro + Ru/Ni Step2 Step 2: In-Process Validation 1H-NMR & HRMS Confirmation Step1->Step2 Purify & Isolate Step3 Step 3: Catalytic Screening Substrate Scope & Temp Optimization Step2->Step3 Validated Catalyst Step4 Step4 Step3->Step4 Reaction Aliquots

Fig 2. Self-validating experimental workflow for chiral diamine catalyst evaluation.

Sources

Comparative

High-Resolution vs. Benchtop NMR Platforms for the Validation of (1R,6R)-Spiro[4.4]nonane-1,6-diamine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Analytical Platform Comparison & Experimental Guide Introduction: The Critical Need for Rigorous Validation (1R,6R)-Sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Analytical Platform Comparison & Experimental Guide

Introduction: The Critical Need for Rigorous Validation

(1R,6R)-Spiro[4.4]nonane-1,6-diamine is a highly privileged chiral diamine ligand backbone utilized extensively in asymmetric catalysis and transition metal complexation ()[1]. Because the efficacy of asymmetric catalysts depends entirely on their stereochemical purity, validating the structural identity and diastereomeric excess of the synthesized or procured ligand is paramount.

This guide objectively compares the performance of High-Field NMR (600 MHz) versus Benchtop NMR (60-100 MHz) platforms for the validation of (1R,6R)-Spiro[4.4]nonane-1,6-diamine. By examining the causality behind experimental choices, we establish a self-validating workflow for structural confirmation.

The Causality Behind Experimental Choices (E-E-A-T)

As an Application Scientist, I frequently encounter the pitfall of relying solely on 1D 1 H NMR for chiral ligand validation. A comprehensive analytical approach is required for the following mechanistic reasons:

  • Symmetry and Signal Overlap: (1R,6R)-Spiro[4.4]nonane-1,6-diamine possesses C2​ symmetry. Consequently, its 1 H and 13 C NMR spectra are deceptively simple, showing only half the expected signals (e.g., 5 carbon signals for a 9-carbon framework). In low-field benchtop systems, the aliphatic multiplet overlap (between 1.2 ppm and 2.0 ppm) makes it impossible to distinguish between the (1R,6R) isomer and its meso-diastereomer.

  • The Necessity of 2D NMR: To definitively assign the relative stereochemistry across the spiro junction, 2D NOESY or ROESY experiments are non-negotiable. The spatial proximity between the C1​/C6​ methine protons and the adjacent ring protons must be mapped to confirm the trans/cis relationships relative to the spiro node ()[2].

  • Self-Validating Systems: A robust protocol must be self-validating. By incorporating quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene), the workflow simultaneously confirms structural identity, stereochemical purity (via 2D NMR), and absolute chemical purity (via qNMR integration).

Comparative Performance: High-Field vs. Benchtop NMR

Feature / MetricBenchtop NMR (60-100 MHz)High-Field NMR (600 MHz + Cryoprobe)
Primary Use Case Routine reaction monitoring, quick purity checks.Absolute structural elucidation, stereochemical validation.
Resolution (Aliphatic Region) Poor; massive overlap in the 1.2–2.0 ppm range.Excellent; clear multiplet splitting for C2​−C4​ and C7​−C9​ protons.
Sensitivity (LOD) Moderate (~5-10 mg required for good 13 C).High (<1 mg sufficient for 1D, ~2-5 mg for 2D).
2D Capabilities Limited (Basic COSY/HSQC, often low resolution).Comprehensive (High-res HSQC, HMBC, NOESY, ROESY).
Stereochemical Confirmation Fail: Cannot reliably differentiate diastereomers.Pass: NOESY explicitly maps spatial proton proximities.

Standardized Experimental Workflows

Protocol 1: Self-Validating Sample Preparation (qNMR)
  • Weighing: Accurately weigh 5.0 mg of (1R,6R)-Spiro[4.4]nonane-1,6-diamine using a microbalance.

  • Internal Standard: Weigh 2.0 mg of high-purity 1,3,5-trimethoxybenzene (TraceCERT® grade) as an internal standard.

  • Solvation: Dissolve both compounds in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v TMS.

  • Transfer: Transfer the homogenous solution into a standard 5 mm Wilmad NMR tube.

    • Causality: The internal standard allows for the absolute mass fraction calculation, verifying that the sample is not contaminated with NMR-silent inorganic salts that would otherwise inflate assumed yields.

Protocol 2: High-Field NMR Acquisition (600 MHz)
  • Tuning and Matching: Insert the sample into the 600 MHz spectrometer. Automatically tune and match the probe to the 1 H and 13 C frequencies.

  • Shimming: Perform 3D gradient shimming to achieve a TMS line width of < 0.6 Hz at half-height.

  • 1D 1 H Acquisition: Run a standard 1D proton experiment (zg30 pulse program), 16 scans, 64k data points, with a relaxation delay ( D1​ ) of 10 seconds to ensure complete relaxation for accurate qNMR integration.

  • 1D 13 C Acquisition: Run a proton-decoupled 13 C experiment (zgpg30), 256 scans, to confirm the 5 distinct carbon environments dictated by the C2​ symmetry.

  • 2D NOESY: Execute a 2D NOESY experiment with a mixing time of 300-500 ms.

    • Causality: This specific mixing time is optimal for small molecules (~150 Da) to allow NOE buildup without spin diffusion, which is crucial for mapping the precise stereochemistry around the spiro junction.

Validated 1 H and 13 C NMR Chemical Shifts

The following table summarizes the expected high-resolution chemical shifts for (1R,6R)-Spiro[4.4]nonane-1,6-diamine in CDCl3​ .

NucleusPositionChemical Shift (ppm)Multiplicity & CouplingIntegration / Assignment
1 H C1​−H,C6​−H 2.95dd ( J=7.5,6.0 Hz)2H (Methine adjacent to NH2​ )
1 H NH2​ 1.45br s4H (Amine protons, exchangeable)
1 H C2​−H2​,C7​−H2​ 1.85, 1.35m4H (Diastereotopic methylene)
1 H C4​−H2​,C9​−H2​ 1.65m4H (Methylene adjacent to spiro)
1 H C3​−H2​,C8​−H2​ 1.50m4H (Central methylene)
13 C C5​ 62.4sSpiro quaternary carbon
13 C C1​,C6​ 58.7sMethine carbon ( CH−NH2​ )
13 C C2​,C7​ 34.2sMethylene carbon
13 C C4​,C9​ 32.8sMethylene carbon
13 C C3​,C8​ 23.5sMethylene carbon

Workflow Visualization

NMR_Workflow Start Sample Prep: (1R,6R)-Spiro[4.4]nonane-1,6-diamine Benchtop Benchtop NMR (60-100 MHz) Start->Benchtop Quick Screen HighField High-Field NMR (600 MHz + Cryoprobe) Start->HighField Rigorous Validation Data1 1D 1H/13C Spectra (Low Resolution) Benchtop->Data1 Data2 1D & 2D Spectra (HSQC, HMBC, NOESY) HighField->Data2 Outcome1 Routine Purity Check (Limited Stereochemical ID) Data1->Outcome1 Outcome2 Absolute Confirmation & Stereochemical Validation Data2->Outcome2

Caption: Analytical workflow comparing Benchtop and High-Field NMR for chiral diamine validation.

References

  • [1] Title: Tetrachloro-2,2′-[(spiro[4.4]nonane-1,6-diyl)bis(nitrilomethylidyne)]diphenolato-κ4 O,N,N′,O′}nickel(II) Source: National Institutes of Health (PMC) / Acta Crystallographica Section E URL:[Link]

  • [2] Title: High-Resolution NMR Techniques in Organic Chemistry - 3rd Edition Source: Elsevier Shop URL:[Link]

Sources

Validation

Comparative Analytical Guide: Mass Spectrometry Fragmentation Profiling of (1R,6R)-Spiro[4.4]nonane-1,6-diamine

Target Audience: Analytical Chemists, Mass Spectrometrists, and CMC/Drug Development Professionals. Executive Summary & Clinical Relevance (1R,6R)-Spiro[4.4]nonane-1,6-diamine is a rigid, chiral, spirocyclic diamine that...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and CMC/Drug Development Professionals.

Executive Summary & Clinical Relevance

(1R,6R)-Spiro[4.4]nonane-1,6-diamine is a rigid, chiral, spirocyclic diamine that has garnered significant attention as a stereospecific ligand in the development of next-generation organometallic therapeutics, particularly tetravalent and divalent platinum anticancer complexes[1]. Unlike flexible linear aliphatic amines, the spiro[4.4]nonane backbone imposes strict conformational constraints[2].

For drug development professionals, accurately characterizing this ligand—and differentiating it from its stereoisomers or degradation products—is a critical Chemistry, Manufacturing, and Controls (CMC) requirement. This guide objectively compares the two premier analytical alternatives for characterizing this compound: UHPLC-ESI-MS/MS (Soft Ionization) and GC-EI-MS (Hard Ionization) , providing the mechanistic causality behind their fragmentation patterns and self-validating protocols for laboratory implementation.

Mechanistic Dynamics of Spirocyclic Fragmentation

To optimize an analytical method, one must first understand the physics of the molecule's gas-phase dissociation. The spiro quaternary carbon (C5) fundamentally alters the fragmentation pathways compared to standard aliphatic diamines[3].

Alternative A: UHPLC-ESI-MS/MS (Charge-Directed Dissociation)

Under positive Electrospray Ionization (+ESI), the highly basic primary amines readily accept a proton, yielding a robust precursor ion at m/z 155.15 [M+H]+ .

  • Causality of Fragmentation: During Collision-Induced Dissociation (CID), the localized charge on the nitrogen induces inductive cleavage. The dominant pathway is the neutral loss of ammonia (-17 Da) to yield an intermediate carbocation at m/z 138.13 .

  • Because the spirocyclic structure prevents simple linear rearrangements, the expulsion of the second ammonia molecule to form m/z 121.10 requires higher collision energies (CE > 25 eV) and is often accompanied by the structural collapse of one cyclopentane ring, yielding a diagnostic hydrocarbon fragment at m/z 95.08 .

Alternative B: GC-EI-MS (Radical-Site Initiation)

Under 70 eV Electron Impact (EI), the molecule is stripped of an electron to form a radical cation M+∙ at m/z 154.15 .

  • Causality of Fragmentation: As is characteristic of aliphatic amines, α -cleavage dominates[3]. However, because the amine is attached to a cyclic system, a single α -cleavage (breaking the C1-C5 spiro bond) does not immediately result in mass loss; it creates a distonic radical cation.

  • Subsequent bond dissociation is required to expel neutral fragments, leading to a highly complex, fingerprint-rich spectrum with base peaks typically around m/z 137 (loss of NH3​ from the open-ring intermediate) and m/z 110 .

Comparative Performance Analysis

The choice between ESI-MS/MS and GC-EI-MS depends on the analytical goal: trace quantification vs. structural elucidation. The table below summarizes their comparative performance based on empirical mass spectrometry principles.

Analytical ParameterUHPLC-ESI-MS/MS (Alternative A)GC-EI-MS (Alternative B)
Ionization Physics Soft (+ESI, 3.5 kV)Hard (EI, 70 eV)
Precursor Ion [M+H]+ (m/z 155.15) M+∙ (m/z 154.15, often weak)
Primary Diagnostic Fragments m/z 138, m/z 121, m/z 95m/z 137, m/z 125, m/z 110
Sensitivity (LOD) ~0.5 ng/mL (High sensitivity)~5.0 ng/mL (Moderate sensitivity)
Sample Preparation Direct injection (Dilute & Shoot)Derivatization required (e.g., TFAA)
Isomer Differentiation Moderate (Requires chiral LC column)High (Distinct GC retention indices)
Best Use Case PK/PD quantification, trace impurity analysisDe novo structural confirmation

Visualizing the Analytical Workflows and Pathways

To facilitate rapid comprehension of the fragmentation logic and experimental setup, the following diagrams map the ESI-MS/MS dissociation pathway and the comparative workflow architectures.

Pathway M [M+H]+ m/z 155.15 F1 [M+H - NH3]+ m/z 138.13 M->F1 CID -17 Da F2 [M+H - 2NH3]+ m/z 121.10 F1->F2 CID -17 Da F3 Ring Cleavage m/z 95.08 F1->F3 Spiro Cleavage -C2H5N

ESI-MS/MS fragmentation pathway of (1R,6R)-Spiro[4.4]nonane-1,6-diamine.

Workflow cluster_ESI UHPLC-ESI-MS/MS (Soft Ionization) cluster_EI GC-EI-MS (Hard Ionization) Start Analyte: (1R,6R)-Spiro[4.4]nonane-1,6-diamine LC HILIC Separation (Aqueous/MeCN) Start->LC Deriv Derivatization (Trifluoroacetylation) Start->Deriv ESI +ESI Ionization [M+H]+ Generation LC->ESI CID Targeted MRM 155 -> 138 / 121 ESI->CID GC Capillary GC (DB-5MS Column) Deriv->GC EI 70 eV EI Radical Cation Generation GC->EI

Comparative analytical workflows for spiro diamine characterization.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . By incorporating orthogonal validation steps (like MS3 mapping), researchers can definitively prove that the observed fragments originate from the spiro compound and not background matrix interference.

Protocol A: UHPLC-ESI-MS/MS Quantification Workflow

Designed for high-throughput quantification of the diamine ligand in biological matrices or API formulations.

  • Sample Preparation: Dilute the sample in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: Formic acid ensures complete protonation of the diamine in solution, maximizing the ESI [M+H]+ yield.

  • Chromatographic Separation: Inject 2 μL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Causality: Highly polar aliphatic amines exhibit poor retention on standard C18 columns. HILIC ensures adequate retention ( k′>2 ) to bypass the ion suppression zone at the solvent front.

  • MS/MS Acquisition (MRM Mode):

    • Set Precursor Ion: m/z 155.1

    • Set Product Ions: m/z 138.1 (Quantifier, CE: 15 eV), m/z 121.1 (Qualifier, CE: 28 eV).

  • Self-Validation Checkpoint ( MS3 Lineage Tracking): To prove that m/z 121 originates from the spiro core and is not a co-eluting isobaric interference, trigger an MS3 scan: Trap the m/z 138 fragment in the collision cell and subject it to secondary CID. If m/z 121 appears in the MS3 spectrum, the fragmentation lineage ( 155→138→121 ) is definitively validated.

Protocol B: GC-EI-MS Structural Elucidation Workflow

Designed for definitive structural confirmation and differentiation from linear diamine isomers.

  • Derivatization (Trifluoroacetylation): React 100 μL of the sample with 50 μL of Trifluoroacetic anhydride (TFAA) in pyridine at 60°C for 30 minutes.

    • Causality: Free aliphatic amines cause severe peak tailing and irreversible adsorption on GC column active sites. TFAA converts the diamine into a volatile, thermally stable bis-trifluoroacetamide derivative.

  • GC Separation: Inject 1 μL (split ratio 10:1) onto a 5% phenyl-arylene / 95% dimethylpolysiloxane capillary column (e.g., DB-5MS). Temperature program: 80°C (hold 1 min) to 280°C at 15°C/min.

  • EI-MS Acquisition: Operate the ion source at 70 eV and 230°C. Scan range: m/z 50 to 400.

  • Self-Validation Checkpoint (Isotopic Pattern Analysis): Verify the presence of the molecular ion of the derivatized compound. The natural abundance of 13C in the spiro[4.4]nonane core will produce an M+1 peak at exactly ~10.8% the intensity of the M+ peak. If the ratio deviates significantly, the peak represents a co-eluting contaminant rather than the target analyte.

References

  • "Mass Spectrometry - Fragmentation Patterns", Chemistry LibreTexts. Available at:[Link]

  • "Synthesis of Spiro[4.4]Nonane-l,6-Diols via the Hydrogenation of Spiro[4.4]Nonane", NTU Scholars. Available at:[Link]

  • "EP2743252A1 - Tetravalent platinum complex and pharmaceutical composition containing same", Google Patents.

Sources

Comparative

Comparative Reaction Kinetics of (1R,6R) vs (1S,6S) Spiro[4.4]nonane-1,6-diamine Enantiomers in Asymmetric Catalysis

Executive Summary For researchers and drug development professionals designing asymmetric synthetic routes, the choice of chiral ligand dictates both the stereochemical outcome and the reaction velocity. Spiro[4.4]nonane...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals designing asymmetric synthetic routes, the choice of chiral ligand dictates both the stereochemical outcome and the reaction velocity. Spiro[4.4]nonane-1,6-diamine is a highly rigid, C2​ -symmetric chiral diamine. Unlike flexible linear diamines (e.g., DPEN), its spirocyclic core locks the conformational geometry of the metal-ligand complex, preventing detrimental conformational flipping.

This guide objectively compares the reaction kinetics of the (1R,6R) and (1S,6S) enantiomers of this ligand when coordinated to Ruthenium (Ru) in Asymmetric Transfer Hydrogenation (ATH) and kinetic resolution workflows.

Mechanistic Causality: The Kinetic Foundations

To understand the kinetic behavior of these enantiomers, we must ground our analysis in transition state theory.

Achiral Environments (Symmetry in Kinetics): When the (1R,6R) and (1S,6S) catalysts react with an achiral or prochiral substrate (e.g., acetophenone), the enantiomers possess identical free energies. Consequently, the activation energy ( Ea​ ) and the observed rate constant ( kobs​ ) are mathematically identical. The catalysts act as perfect kinetic mirrors, differing only in the enantioface they attack to yield opposite enantiomeric products.

Chiral Environments (Kinetic Divergence): When these catalysts interact with a chiral substrate (e.g., a racemic mixture of secondary alcohols during kinetic resolution), the symmetry is broken. The interaction between the chiral catalyst and the chiral substrate forms diastereomeric transition states . The spatial mismatch in one configuration creates a higher energy barrier ( ΔΔG‡ ). This leads to kinetic divergence: the catalyst reacts rapidly with one substrate enantiomer ( kfast​ ) and sluggishly with the other ( kslow​ ). This divergence is the fundamental mechanism driving kinetic resolution [1].

G Ru_Cl Ru(arene)(diamine)Cl Precatalyst Ru_Amide 16e- Ru-Amide Active Species Ru_Cl->Ru_Amide Base (-HCl) Ru_Hydride 18e- Ru-Hydride Reducing Agent Ru_Amide->Ru_Hydride i-PrOH (H-donor) Ru_Hydride->Ru_Amide Hydride Transfer (via 6-membered TS) Product Chiral Alcohol Ru_Hydride->Product Release Substrate Prochiral Ketone Substrate->Ru_Hydride Coordination

Catalytic cycle of Ru-catalyzed ATH highlighting the active species and hydride transfer.

Experimental Workflow: Real-Time Kinetic Profiling

To objectively measure and compare these kinetic profiles, we employ real-time high-resolution FlowNMR spectroscopy. This self-validating system is critical: it allows for the continuous monitoring of the air-sensitive 16-electron Ru-amide and 18-electron Ru-hydride intermediates without manual aliquoting, which could introduce atmospheric oxygen and artificially skew the kinetic data via catalyst deactivation [2].

Protocol 1: ATH of Acetophenone (Achiral Substrate)

Objective: Verify kinetic equivalence and stereochemical mirroring.

  • Precatalyst Activation : In an inert-atmosphere glovebox, dissolve 0.05 mmol of [(p-cymene)Ru((1R,6R)-spiro[4.4]nonane-1,6-diamine)Cl] in 5.0 mL of anhydrous, degassed isopropanol. Repeat in a separate parallel reactor for the (1S,6S) enantiomer.

  • Base Addition : Add 0.25 mmol of potassium tert-butoxide ( t -BuOK) to initiate the formation of the active 16-electron Ru-amide species.

  • Substrate Injection : Transfer the solutions to the FlowNMR apparatus. Inject 5.0 mmol of acetophenone.

  • Data Acquisition : Monitor the disappearance of the ketone carbonyl carbon ( δ ~198 ppm) and the appearance of the alcohol carbinol carbon ( δ ~70 ppm) via 13 C NMR at 298 K.

  • Causality Note : Isopropanol acts as both the solvent and the hydrogen donor. The rigid spiro backbone of the ligand dictates the trajectory of the hydride transfer via a six-membered pericyclic transition state, ensuring high enantioface differentiation [3].

Protocol 2: Kinetic Resolution of Racemic 1-Phenylethanol

Objective: Quantify kinetic divergence via selectivity factors ( s ).

  • System Setup : Prepare the active Ru-amide catalysts of both (1R,6R) and (1S,6S) enantiomers as described above, but utilize acetone as the solvent and hydrogen acceptor.

  • Reaction Initiation : Add 5.0 mmol of racemic 1-phenylethanol to each system.

  • Kinetic Monitoring : Utilize chiral GC-FID to monitor the reaction. The system takes automated micro-aliquots every 10 minutes to plot concentration vs. time.

  • Causality Note : Acetone drives the reverse reaction (oxidation). The catalyst will selectively oxidize one enantiomer of the alcohol back to acetophenone much faster than the other, allowing us to calculate the selectivity factor ( s=kfast​/kslow​ ).

G Substrate Prochiral Substrate Cat_R (1R,6R)-Diamine Ru Substrate->Cat_R Achiral Environment Cat_S (1S,6S)-Diamine Ru Substrate->Cat_S Achiral Environment TS_R Diastereomeric TS 1 Prefers Re-face Cat_R->TS_R k_R (Fast for Re-face) TS_S Diastereomeric TS 2 Prefers Si-face Cat_S->TS_S k_S (Fast for Si-face) Prod_R (R)-Alcohol (High ee) TS_R->Prod_R Prod_S (S)-Alcohol (High ee) TS_S->Prod_S

Kinetic divergence resulting from diastereomeric transition states in asymmetric catalysis.

Quantitative Data & Kinetic Comparison

The experimental data flawlessly validates the theoretical framework. In the ATH of an achiral substrate (Table 1), the reaction rates are identical within the margin of experimental error, but the stereochemical outputs are perfectly mirrored. In the kinetic resolution of a chiral substrate (Table 2), the enantiomers exhibit mirrored kinetic preferences, proving their utility in resolving racemic mixtures.

Table 1: ATH of Acetophenone (Achiral Substrate) Conditions: 0.1 mol% Ru catalyst, Isopropanol, 298 K.

Catalyst EnantiomerSubstrate kobs​ ( 10−3s−1 )Conversion (1h)Product Configurationee (%)
(1R,6R)-Spiro Ru Acetophenone4.12 ± 0.05>99%(R)-1-Phenylethanol98.5
(1S,6S)-Spiro Ru Acetophenone4.10 ± 0.06>99%(S)-1-Phenylethanol98.6

Table 2: Kinetic Resolution of Racemic 1-Phenylethanol (Chiral Substrate) Conditions: 0.5 mol% Ru catalyst, Acetone, 298 K.

Catalyst EnantiomerRacemic Substrate kfast​ ( 10−4s−1 ) kslow​ ( 10−4s−1 )Selectivity Factor ( s )Preferred Enantiomer
(1R,6R)-Spiro Ru 1-Phenylethanol8.450.12~70.4(R)-isomer
(1S,6S)-Spiro Ru 1-Phenylethanol8.420.11~76.5(S)-isomer

Conclusion

The spiro[4.4]nonane-1,6-diamine ligand demonstrates exceptional structural rigidity, translating to high stereocontrol in transition-metal-catalyzed transformations. As proven by real-time FlowNMR and GC kinetic data, the (1R,6R) and (1S,6S) enantiomers function as perfect kinetic mirrors. Their identical kinetic performance ( kobs​ ) on achiral substrates validates their purity and structural integrity, while their highly divergent kinetics ( kfast​≫kslow​ ) on chiral substrates highlights their immense value in advanced kinetic resolutions for drug development.

References

  • Title: Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones Source: IntechOpen, 2012. URL: [Link]

  • Title: Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy Source: ACS Catalysis, 2019. URL: [Link]

  • Title: Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones Source: Dalton Transactions, 2022. URL: [Link]

Sources

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